2,3-O-Isopropylidenyl euscaphic acid
Beschreibung
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Eigenschaften
IUPAC Name |
9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZFGGRLJUNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6C(C5(C)C)OC(O6)(C)C)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid and its Parent Compound
Disclaimer: Direct experimental data and literature for 2,3-O-Isopropylidenyl euscaphic acid are limited. This guide provides a comprehensive overview based on the well-studied parent compound, euscaphic acid, and related derivatives. The information regarding the synthesis and potential activities of this compound is inferred from established chemical and pharmacological principles.
Introduction
This compound is a semi-synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid.[1][2][3] Euscaphic acid, isolated from various medicinal plants such as Rosa rugosa and Rubus alceaefolius, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic activities.[4][5][6][7] The addition of a 2,3-O-isopropylidene group, a common protecting group strategy in medicinal chemistry, is intended to modify the physicochemical properties of the parent molecule. This modification can influence solubility, membrane permeability, and metabolic stability, potentially altering its biological activity and therapeutic potential.
This technical guide summarizes the known chemical properties of this compound and provides an in-depth review of the biological activities, mechanisms of action, and relevant experimental protocols associated with its parent compound, euscaphic acid.
Chemical and Physical Properties
The fundamental properties of euscaphic acid and its isopropylidenyl derivative are summarized below. The isopropylidenation results in an increase in molecular weight and a change in the molecular formula, reflecting the addition of an acetone-derived protecting group.
| Property | Euscaphic Acid | This compound |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | Not formally named; derivative of euscaphic acid |
| Synonyms | Jacarandic acid, Acuminatic acid | - |
| CAS Number | 53155-25-2 | 220880-90-0 |
| Molecular Formula | C₃₀H₄₈O₅ | C₃₃H₅₂O₅ |
| Molecular Weight | 488.7 g/mol | 528.8 g/mol |
| Physical Description | Powder | Solid (assumed) |
| Purity (Typical) | ≥98% | >98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | Expected to have increased solubility in less polar organic solvents. |
Data sourced from references[1][2][7][8][9].
Synthesis and Characterization
Proposed Synthesis of this compound
The synthesis of this compound from euscaphic acid involves the protection of the cis-diol at the C-2 and C-3 positions with an isopropylidene group. This is a standard chemical transformation, typically achieved by reacting the diol with acetone or a derivative like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
-
Dissolution: Dissolve euscaphic acid (1.0 eq) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.
-
Reagent Addition: Add 2,2-dimethoxypropane (excess, e.g., 5-10 eq) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a weak base, such as triethylamine (B128534) or a saturated solution of sodium bicarbonate, to neutralize the acid catalyst.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound.
This protocol is a generalized procedure based on standard methods for diol protection.[10][11]
Spectroscopic Characterization
The structure of the final product would be confirmed using standard spectroscopic methods. Based on the structure and data from related compounds, the following spectral characteristics are expected:
| Method | Expected Observations |
| ¹H NMR | Appearance of two new singlet signals in the upfield region (typically δ 1.3-1.6 ppm), corresponding to the two diastereotopic methyl groups of the isopropylidene acetal (B89532). Shifts in the signals for the protons at C-2 and C-3 are also expected.[12] |
| ¹³C NMR | Appearance of a new quaternary carbon signal (the acetal carbon, typically δ 95-110 ppm) and two new methyl carbon signals (typically δ 25-30 ppm). |
| MS (ESI) | The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of C₃₃H₅₂O₅ (528.8 g/mol ).[13] |
| IR | The broad O-H stretching band from the 2,3-diol of euscaphic acid (around 3400 cm⁻¹) should be significantly diminished or absent, while the C-O stretching frequencies associated with the acetal group would appear (around 1200-1000 cm⁻¹). |
Biological Activity and Mechanism of Action (of Euscaphic Acid)
As direct biological data for this compound is unavailable, this section details the activities of the parent compound, euscaphic acid.
Anti-Cancer Activity
Euscaphic acid has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in nasopharyngeal carcinoma (NPC).[4][7]
| Cancer Type | Cell Lines | Observed Effects | Effective Concentration | Reference |
| Nasopharyngeal Carcinoma | CNE-1, C666-1 | Inhibition of proliferation, induction of apoptosis, and cell cycle arrest at the G1/S phase. Inhibition of the PI3K/AKT/mTOR signaling pathway. | 5 and 10 µg/mL | [4] |
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[14][15][16][17] Euscaphic acid exerts its anti-cancer effects by inhibiting this pathway.[4][7] It reduces the expression of key proteins such as PI3K and suppresses the phosphorylation of AKT and mTOR, leading to downstream effects like cell cycle arrest and apoptosis.[4]
Anti-Inflammatory Activity
Euscaphic acid exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.[5][6][18]
| Cell Line | Stimulant | Inhibited Mediators | Mechanism | Reference |
| RAW 264.7 | LPS | NO, PGE₂, TNF-α, IL-1β | Downregulation of iNOS and COX-2 expression via inactivation of the TLR4-mediated NF-κB signaling pathway. | [5] |
| HaCaT | TNF-α/IFN-γ | Inflammatory Cytokines | Inhibition of IκBα degradation and subsequent NF-κB nuclear translocation. | [19] |
The transcription factor NF-κB is a master regulator of the inflammatory response.[19][20] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, like Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Euscaphic acid inhibits this process by preventing the degradation of IκBα, thereby blocking NF-κB activation.[5][19]
Key Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activities discussed above. Researchers must optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
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Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol adapted from references[21].
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).
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Cell Culture and Treatment: Plate cells and treat with the test compound for a desired time period as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) to prevent staining of double-stranded RNA.
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Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol adapted from references[22][23][24][25].
Conclusion
This compound is a derivative of the biologically active natural product, euscaphic acid. While specific data on the derivative remains scarce, the extensive research on its parent compound reveals significant potential in oncology and inflammatory diseases through the modulation of key signaling pathways like PI3K/AKT/mTOR and NF-κB. The introduction of the isopropylidene group is a rational medicinal chemistry strategy to enhance the drug-like properties of euscaphic acid. Future research should focus on the direct synthesis and biological evaluation of this compound to validate its therapeutic potential and determine how this structural modification impacts the pharmacological profile of the parent triterpenoid.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. acebiolab.com [acebiolab.com]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 8. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 10. worldwidejournals.com [worldwidejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. euscaphic acid(53155-25-2) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of 2,3-O-Isopropylidenyl euscaphic acid. Due to the limited availability of direct experimental data for this specific derivative, this guide also extensively covers the well-documented biological activities of its parent compound, euscaphic acid, to provide a strong contextual framework for researchers. This includes detailed signaling pathways and experimental protocols.
Chemical Structure and Identification
This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562). The introduction of an isopropylidene group protects the cis-diol at the C-2 and C-3 positions of the A-ring of the euscaphic acid backbone. This modification increases the lipophilicity of the molecule, which may influence its biological activity and pharmacokinetic properties.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 220880-90-0[1][2][3][4][5][6][7] |
| Molecular Formula | C₃₃H₅₂O₅[1][3][7] |
| Molecular Weight | 528.77 g/mol [1] |
| Parent Compound | Euscaphic Acid (CAS: 53155-25-2) |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Euscaphic Acid (Experimental) | 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid (Experimental Proxy) | This compound (Predicted) |
| Melting Point | 262-264 °C | 196-198 °C[8] | Likely lower than euscaphic acid, potentially in the 190-210 °C range. |
| Solubility | Soluble in methanol.[9] | Soluble in methanol.[8] | Expected to have increased solubility in less polar organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) due to the lipophilic isopropylidene group. |
| Appearance | White powder | White crystals[8] | Expected to be a white to off-white solid. |
Spectroscopic Data
While specific spectroscopic data for this compound is not published, data from the parent compound and analogous structures can provide a basis for characterization.
Table 3: Spectroscopic Data of Parent and Analogous Compounds
| Spectroscopy | Euscaphic Acid | 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid |
| ¹H NMR | Characteristic signals for a triterpenoid structure are observed. | (600 MHz, CDCl₃): δ 1.42 (s, 3H, isopropylidene-CH₃), 1.40 (s, 3H, isopropylidene-CH₃), and other signals corresponding to the triterpenoid skeleton.[8] |
| ¹³C NMR | Resonances consistent with the pentacyclic triterpenoid core. | (CDCl₃): δ 98.67 (s, C-1' of isopropylidene), 29.38 (q, C-3' of isopropylidene), 19.22 (q, C-2' of isopropylidene), and other triterpenoid signals.[8] |
| IR (KBr, cm⁻¹) | Peaks corresponding to hydroxyl, carboxylic acid, and alkene functional groups. | 3449 (OH), 3400-2400 (br, COOH), 1702 (C=O), 1638 (C=C), 1040 (C-O).[8] |
| Mass Spectrometry | ESI-MS m/z: 487.4 [M-H]⁻.[10] | Negative HR-SIMS-MS m/z: 543.3686 [M-H]⁻.[8] |
Experimental Protocols: Synthesis of this compound
A specific, validated protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, based on general and well-established methods for the protection of 1,2-diols as acetonides, a plausible synthetic route can be proposed. The following is a detailed, generalized protocol.
Objective: To synthesize this compound by protecting the 2,3-diol of euscaphic acid.
Reaction Scheme:
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous solvent (e.g., acetone, dichloromethane, or N,N-dimethylformamide)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or a cation exchange resin)
-
Quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture.
-
Dissolution: Dissolve euscaphic acid in a minimal amount of the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: To the stirred solution, add an excess of the isopropylidenating agent (2,2-dimethoxypropane is often preferred as the byproduct, methanol, is easily removed). Typically, 1.5 to 5 equivalents are used.
-
Catalysis: Add a catalytic amount of the acid catalyst (e.g., 0.05 to 0.1 equivalents of p-TsOH).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary. Reaction times can vary from 1 to 24 hours depending on the substrate and reaction conditions.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a weak base such as triethylamine or by washing with a saturated solution of sodium bicarbonate.
-
Work-up:
-
If the reaction mixture is soluble in a non-polar solvent, dilute it with a solvent like ethyl acetate and wash it sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways (of the Parent Compound: Euscaphic Acid)
While no specific biological activities have been reported for this compound, its parent compound, euscaphic acid, exhibits a range of significant pharmacological effects. It is plausible that the derivative may retain some or all of these activities, potentially with altered potency or bioavailability.
Euscaphic acid has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.[11] Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Anti-Cancer Activity: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been demonstrated to inhibit the proliferation of cancer cells and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[12] This pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[13]
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// Edges Euscaphic_Acid -> PI3K [arrowhead=tee, color="#EA4335"]; PI3K -> AKT [color="#34A853"]; AKT -> mTOR [color="#34A853"]; mTOR -> Proliferation [color="#34A853"]; mTOR -> Apoptosis [arrowhead=tee, color="#EA4335"];
// Invisible nodes and edges for layout {rank=same; Euscaphic_Acid;} {rank=same; Proliferation; Apoptosis;} }
Caption: Euscaphic acid's inhibition of the PI3K/AKT/mTOR pathway.Anti-Inflammatory Activity: Modulation of the NF-κB Signaling Pathway
Euscaphic acid exerts anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by interfering with the activation of the NF-κB signaling pathway.[14] Specifically, it can prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[14]
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// Edges LPS -> TLR4 [color="#34A853"]; TLR4 -> IKK [color="#34A853"]; Euscaphic_Acid -> IKK [arrowhead=tee, color="#EA4335"]; IKK -> IkBa [arrowhead=tee, label="degradation", fontcolor="#5F6368", color="#EA4335"]; IkBa -> NFkB [arrowhead=tee, color="#EA4335"]; NFkB -> Nucleus [label="translocation", fontcolor="#5F6368", color="#34A853"]; Nucleus -> Inflammatory_Genes [style=dashed, color="#34A853"];
// Invisible nodes and edges for layout {rank=same; Euscaphic_Acid;} {rank=same; Nucleus; Inflammatory_Genes;} }
Caption: Euscaphic acid's role in the NF-κB inflammatory pathway.Conclusion and Future Directions
This compound represents a chemically modified version of the biologically active natural product, euscaphic acid. While direct experimental data for this derivative is scarce, its synthesis is feasible through standard organic chemistry techniques. The introduction of the isopropylidene group is expected to increase its lipophilicity, which may enhance its cell permeability and alter its pharmacokinetic profile.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Development and validation of a specific synthetic protocol for this compound, followed by full spectroscopic characterization.
-
In Vitro Biological Evaluation: Screening of the derivative for anti-cancer and anti-inflammatory activities, and comparison of its potency with the parent euscaphic acid.
-
Mechanism of Action Studies: Investigation into whether the derivative retains the same mechanisms of action as euscaphic acid, particularly its effects on the PI3K/AKT/mTOR and NF-κB signaling pathways.
-
Pharmacokinetic Studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the derivative to understand how the isopropylidene group affects its bioavailability and in vivo stability.
This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a novel therapeutic agent. The provided information on its parent compound offers a strong starting point for hypothesis-driven research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Diol synthesis by substitution [organic-chemistry.org]
- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. realgenelabs.com [realgenelabs.com]
- 6. This compound, CasNo.220880-90-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. mdpi.com [mdpi.com]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. manavchem.com [manavchem.com]
- 13. 2,2-DIMETHOXYPROPANE - Ataman Kimya [atamanchemicals.com]
- 14. Acetonide - Wikipedia [en.wikipedia.org]
The Uncharted Path: A Technical Guide to the Biosynthesis of Euscaphic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Euscaphic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) family, and its derivatives have garnered significant interest within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. Despite its therapeutic potential, the precise biosynthetic pathway leading to euscaphic acid remains an area of active investigation. This technical guide synthesizes the current understanding of its formation, drawing parallels from related triterpenoid biosynthetic pathways, and outlines key experimental protocols for its study.
The Proposed Biosynthetic Pathway of Euscaphic Acid
The biosynthesis of euscaphic acid is believed to follow the well-established route of triterpenoid synthesis, originating from the cyclization of 2,3-oxidosqualene (B107256). The pathway can be conceptually divided into three main stages: backbone synthesis, a series of oxidative modifications, and potential further derivatization.
Stage 1: Formation of the Ursane Skeleton
The initial and committing step in the biosynthesis of ursane-type triterpenoids is the cyclization of 2,3-oxidosqualene to α-amyrin. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC), namely α-amyrin synthase. Recent transcriptomic and metabolomic analyses of Rosa rugosa, a known producer of euscaphic acid, have identified a candidate gene, RrOSC10, which is believed to encode for an α-amyrin synthase[1][2].
Stage 2: Oxidative Modifications by Cytochrome P450s
Following the formation of the α-amyrin backbone, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for the introduction of hydroxyl groups and the oxidation of a methyl group to a carboxylic acid, which are characteristic features of euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid). While the specific CYP450s for each step in euscaphic acid biosynthesis have not yet been definitively characterized, based on studies of similar triterpenoids, the following sequence is proposed:
-
C-28 Oxidation: The methyl group at the C-28 position of α-amyrin is sequentially oxidized to a carboxylic acid, a reaction often catalyzed by enzymes from the CYP716 family. This three-step oxidation likely proceeds through an alcohol (uvaol) and an aldehyde intermediate to form ursolic acid[3][4].
-
Hydroxylation at C-2 and C-3: The introduction of hydroxyl groups at the C-2 and C-3 positions of the A-ring is a common feature in many triterpenoids. The specific CYP450s responsible for the 2α and 3α-hydroxylation of the ursane skeleton are yet to be identified.
-
Hydroxylation at C-19: The final hydroxylation step to produce euscaphic acid is the introduction of a hydroxyl group at the C-19 position. This 19α-hydroxylation is a key step, and the responsible CYP450 enzyme remains to be discovered.
Stage 3: Derivatization
Euscaphic acid can be further modified, for instance, through glycosylation by UDP-dependent glycosyltransferases (UGTs), to produce a variety of euscaphic acid derivatives. These modifications can significantly alter the solubility and biological activity of the parent molecule.
Below is a DOT language script to visualize the proposed biosynthetic pathway.
Figure 1: Proposed biosynthetic pathway of euscaphic acid and its derivatives.
Quantitative Data on Euscaphic Acid Biosynthesis
Quantitative data on the kinetic properties of the enzymes and the in planta concentrations of the intermediates in the euscaphic acid biosynthetic pathway are currently scarce in published literature. However, data from related triterpenoid pathways can provide valuable context.
| Enzyme/Metabolite | Parameter | Value | Organism/System | Reference |
| α-Amyrin Synthase | ||||
| Malus domestica OSC1 (MdOSC1) | Specific Activity | 0.0293 µmol/min/mg | In vitro | [5] |
| Eriobotrya japonica AS (EjAS) | Specific Activity | 0.0032 µmol/min/mg | In vitro | [5] |
| Euscaphic Acid Content | ||||
| Rosa rugosa roots | Concentration | Not specified, but present | In vivo | [6] |
| Rosa laxa fruits | Average Content | 2.90 ± 0.08 mg/g | In vivo | |
| Potentilla species roots/rhizomes | Concentration Range | 2.72–9.03 mg/g | In vivo |
Key Experimental Protocols
The elucidation of the euscaphic acid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of Oxidosqualene Cyclases
This protocol describes the expression of a candidate α-amyrin synthase in Saccharomyces cerevisiae and its subsequent purification.
1. Plasmid Construction:
- Synthesize the codon-optimized open reading frame of the candidate OSC gene (e.g., RrOSC10).
- Clone the gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter (GAL1).
2. Yeast Transformation:
- Transform the expression construct into a suitable yeast strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.
- Select for transformants on synthetic complete medium lacking the appropriate auxotrophic marker (e.g., uracil).
3. Protein Expression:
- Grow a starter culture of the transformed yeast in selective medium with 2% glucose overnight.
- Inoculate a larger volume of selective medium with 2% raffinose (B1225341) and grow to an OD600 of 0.6-0.8.
- Induce protein expression by adding galactose to a final concentration of 2% and incubate for 24-48 hours at 30°C.
4. Microsome Preparation:
- Harvest the yeast cells by centrifugation.
- Wash the cells with sterile water and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
- Lyse the cells using glass beads or a French press.
- Centrifuge the lysate at low speed to remove cell debris.
- Pellet the microsomal fraction by ultracentrifugation (e.g., 100,000 x g for 1 hour).
- Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol).
5. Solubilization and Purification (for purified enzyme):
- Solubilize the microsomal proteins using a mild detergent (e.g., 1% Triton X-100).
- Purify the His-tagged OSC protein using immobilized metal affinity chromatography (IMAC) with a nickel-NTA resin.
- Wash the column extensively to remove non-specifically bound proteins.
- Elute the purified OSC with an elution buffer containing imidazole (B134444).
- Dialyze the purified protein to remove imidazole and detergent.
In Vitro Assay for Triterpenoid Hydroxylase Activity
This protocol outlines a method to test the function of a candidate CYP450 enzyme using microsomes from heterologously expressing yeast.
1. Reaction Setup:
- In a microcentrifuge tube, combine the following components:
- 100 µL of microsomal suspension containing the candidate CYP450 and a cytochrome P450 reductase (CPR).
- 10 µL of the triterpenoid substrate (e.g., ursolic acid) dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 10-50 µM.
- Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4) to a final volume of 190 µL.
- Pre-incubate the mixture at 30°C for 5 minutes.
2. Initiation of Reaction:
- Start the reaction by adding 10 µL of a freshly prepared NADPH solution (final concentration 1 mM).
3. Incubation and Termination:
- Incubate the reaction at 30°C for 1-2 hours with gentle shaking.
- Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).
4. Product Extraction:
- Vortex the mixture vigorously for 1 minute.
- Centrifuge to separate the phases.
- Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
5. Analysis:
- Resuspend the dried extract in a suitable solvent (e.g., methanol).
- Analyze the products by LC-MS/MS or GC-MS.
Below is a DOT language script to visualize the experimental workflow for CYP450 functional characterization.
Figure 2: Workflow for the in vitro functional assay of a candidate triterpenoid hydroxylase.
LC-MS/MS Quantification of Euscaphic Acid and Precursors
This protocol provides a general framework for the simultaneous quantification of euscaphic acid and its potential precursors in plant extracts.
1. Sample Preparation:
- Freeze-dry and grind the plant tissue to a fine powder.
- Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration.
- Centrifuge the extract and collect the supernatant.
- Filter the supernatant through a 0.22 µm filter before analysis.
2. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 50% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 50% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Euscaphic Acid: Precursor ion [M-H]⁻ at m/z 487.4 → Product ion at m/z 439.4 (loss of COOH and H₂O).
- Ursolic Acid: Precursor ion [M-H]⁻ at m/z 455.4 → Product ion at m/z 407.4 (loss of COOH and H₂O).
- α-Amyrin: (Requires derivatization or APCI/APPI for efficient ionization, or can be monitored in positive mode as [M+H]⁺).
- Optimize collision energies and other MS parameters for each analyte using authentic standards.
4. Quantification:
- Prepare a calibration curve using serial dilutions of authentic standards of euscaphic acid and ursolic acid.
- Spike an internal standard (e.g., oleanolic acid) into all samples and standards for accurate quantification.
- Calculate the concentration of each analyte in the plant extract based on the calibration curve.
Future Directions and Conclusion
The complete elucidation of the euscaphic acid biosynthetic pathway presents an exciting frontier in plant biochemistry and natural product synthesis. Future research should focus on the functional characterization of candidate OSC and CYP450 genes from euscaphic acid-producing plants, particularly from the Rosaceae family. The determination of the kinetic parameters of these enzymes will be crucial for understanding the pathway's efficiency and for subsequent metabolic engineering efforts. The development of robust analytical methods for the simultaneous quantification of all pathway intermediates will provide a comprehensive picture of the metabolic flux.
This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate the complexities of euscaphic acid biosynthesis. By leveraging the proposed pathway and the outlined experimental protocols, the scientific community can accelerate the discovery and characterization of the enzymes involved, paving the way for the sustainable production of this valuable therapeutic compound and its derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]
- 4. Oxidosqualene cyclase and CYP716 enzymes contribute to triterpene structural diversity in the medicinal tree banaba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Productive Amyrin Synthases for Efficient α-Amyrin Synthesis in Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
An In-Depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid (CAS Number: 220880-90-0). Due to a lack of publicly available research data specifically for this derivative, this guide extensively covers the known properties and biological activities of its parent compound, euscaphic acid. The information on this compound is primarily focused on its chemical identity and a proposed synthesis protocol based on established chemical methodologies.
Introduction
This compound is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid, isolated from various plant species including those of the Rosa genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. The addition of an isopropylidene group to the 2 and 3-hydroxyl positions of euscaphic acid is a common strategy in medicinal chemistry to modify the parent molecule's physicochemical properties, such as lipophilicity, which can in turn influence its bioavailability and biological activity. This guide aims to provide a detailed technical resource on this compound, leveraging the extensive knowledge of its parent compound to infer its potential properties and applications.
Physicochemical Properties
While experimental data for this compound is limited, its basic properties can be derived from its chemical structure.
| Property | Value | Source |
| CAS Number | 220880-90-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₃₃H₅₂O₅ | Chemical Supplier Catalogs |
| Molecular Weight | 528.79 g/mol | Chemical Supplier Catalogs |
| Parent Compound | Euscaphic Acid | - |
| Parent Compound CAS | 53155-25-2 | PubChem |
| Parent Mol. Formula | C₃₀H₄₈O₅ | PubChem |
| Parent Mol. Weight | 488.7 g/mol | PubChem |
Synthesis of this compound: An Experimental Protocol
Currently, there is no published, detailed synthesis protocol specifically for this compound. However, based on standard organic chemistry procedures for the protection of 1,2-diols, a reliable synthetic route can be proposed. The following protocol outlines a potential method for the synthesis of this compound from its parent compound, euscaphic acid.
Reaction: Protection of the 2,3-diol of euscaphic acid using 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Anhydrous acetone (B3395972)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve euscaphic acid in anhydrous acetone and an excess of 2,2-dimethoxypropane.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot will indicate the formation of the product.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Synthetic workflow for this compound.
Biological Activity of the Parent Compound: Euscaphic Acid
The biological activities of this compound have not been reported. However, its parent compound, euscaphic acid, exhibits a wide range of pharmacological effects. The introduction of the isopropylidene group may modulate these activities.
Anti-inflammatory Activity
Euscaphic acid has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Anticancer Activity
Euscaphic acid exhibits cytotoxic effects against various cancer cell lines. It has been shown to inhibit the proliferation of nasopharyngeal carcinoma (NPC) cells, induce apoptosis, and cause cell cycle arrest at the G1/S phase.[1]
Modulation of Signaling Pathways
Euscaphic acid exerts its biological effects by modulating key intracellular signaling pathways.
Euscaphic acid has been shown to suppress the phosphatidylinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. By inhibiting this pathway, euscaphic acid can effectively halt cancer cell proliferation and induce apoptosis.
Caption: Euscaphic acid's inhibition of the PI3K/AKT/mTOR pathway.
Euscaphic acid also modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. It has been found to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines.
Caption: Euscaphic acid's modulation of the NF-κB signaling pathway.
Potential Applications and Future Directions
Given the significant biological activities of euscaphic acid, its 2,3-O-isopropylidenyl derivative represents a promising candidate for further investigation. The increased lipophilicity imparted by the isopropylidene group could potentially enhance its cell permeability and bioavailability, possibly leading to improved therapeutic efficacy.
Future research should focus on:
-
Optimized Synthesis: Developing and optimizing a high-yield synthesis protocol for this compound.
-
Comprehensive Characterization: Thoroughly characterizing the compound using modern spectroscopic and analytical techniques.
-
In Vitro and In Vivo Studies: Evaluating the biological activities of the derivative, including its anti-inflammatory, anticancer, and other potential therapeutic effects, and comparing them to the parent compound.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.
Conclusion
This compound is a derivative of the biologically active natural product, euscaphic acid. While specific data for this derivative is scarce, the extensive research on its parent compound provides a strong foundation for predicting its potential as a therapeutic agent. The proposed synthesis protocol and the detailed overview of euscaphic acid's biological activities and mechanisms of action presented in this guide are intended to facilitate further research and development of this promising compound. The exploration of such derivatives is a crucial step in harnessing the full therapeutic potential of natural products.
References
Potential Pharmacological Activities of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides an in-depth overview of the potential pharmacological activities of 2,3-O-Isopropylidenyl euscaphic acid, a synthetic derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. While direct pharmacological data for the isopropylidenated derivative is limited, this paper extrapolates its potential therapeutic applications based on the well-documented biological activities of the parent compound, euscaphic acid. This guide summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad spectrum of pharmacological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Euscaphic acid, a pentacyclic triterpenoid isolated from various plant species, has demonstrated a range of promising biological activities. The derivatization of natural products, such as the introduction of an isopropylidene group to create this compound, is a common strategy in medicinal chemistry to enhance bioavailability, stability, or efficacy. This whitepaper will explore the potential pharmacological profile of this derivative based on the activities of its parent compound.
Potential Pharmacological Activities
Based on the known biological effects of euscaphic acid, this compound is predicted to exhibit the following pharmacological activities:
-
Anti-Cancer Activity: Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells (CNE-1 and C666-1) and induce apoptosis and cell cycle arrest. This activity is mediated through the suppression of the PI3K/AKT/mTOR signaling pathway.[1][2]
-
Anti-Inflammatory Activity: Euscaphic acid reduces the production of nitric oxide (NO) and levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3] It has also shown therapeutic potential in animal models of atopic dermatitis by reducing skin inflammation and pruritus.[3][4][5]
-
Enzyme Inhibitory Activity:
Quantitative Data Summary
The following tables summarize the key quantitative data reported for euscaphic acid.
| Activity | Cell Line/Enzyme | Metric | Value | Reference |
| Anti-proliferative | CNE-1 & C666-1 Cells | Concentration | 5 and 10 µg/ml | [1][3] |
| Acetylcholinesterase Inhibition | Acetylcholinesterase | IC50 | 35.9 µM | [3] |
| α-Glucosidase Inhibition | α-Glucosidase | IC50 | 24.9 µM | [3] |
Table 1: In Vitro Pharmacological Activities of Euscaphic Acid
| Model | Treatment | Key Findings | Reference |
| Mouse model of atopic dermatitis | Euscaphic acid (10 mg/kg) | Reduced serum IgE and IgG2a levels, decreased mast cell infiltration, and alleviated pruritis. | [3] |
Table 2: In Vivo Pharmacological Activities of Euscaphic Acid
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the pharmacological activities of triterpenoids like euscaphic acid and its derivatives.
Anti-Cancer Activity Assays
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Culture nasopharyngeal carcinoma cells (e.g., CNE-1, C666-1) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.[6][7][8][9][10]
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, AKT, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-Inflammatory Activity Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[1][3][5][11][12]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite (B80452) concentration from a standard curve of sodium nitrite.
Enzyme Inhibition Assays
This colorimetric assay is based on the Ellman method.[13][14][15][16]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the test compound, acetylthiocholine (B1193921) iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Assay Reaction: In a 96-well plate, add the AChE enzyme, the test compound at various concentrations, and DTNB.
-
Initiation: Start the reaction by adding the substrate, ATCI.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. Calculate the IC50 value.
This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.[17][18][19][20][21]
-
Reagent Preparation: Prepare solutions of α-glucosidase, the test compound, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme with the test compound at various concentrations for a specified time at 37°C.
-
Initiation: Add the pNPG substrate to start the reaction and incubate at 37°C.
-
Termination: Stop the reaction by adding a solution of sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory role of euscaphic acid.
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. attogene.com [attogene.com]
- 16. benchchem.com [benchchem.com]
- 17. medic.upm.edu.my [medic.upm.edu.my]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
- 19. oamjms.eu [oamjms.eu]
- 20. researchgate.net [researchgate.net]
- 21. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Euscaphic Acid: A Technical Overview of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current understanding of the in vitro biological activities of euscaphic acid . Direct experimental data on its derivative, 2,3-O-Isopropylidenyl euscaphic acid , is limited in publicly available scientific literature. The information presented herein is based on studies of the parent compound and is intended to provide a foundational understanding for research and development professionals.
Introduction
Euscaphic acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1] In vitro studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and apoptosis-inducing agent.[2][3] This technical guide provides a comprehensive summary of the key preclinical in vitro findings, detailed experimental methodologies, and an exploration of the underlying signaling pathways associated with the activity of euscaphic acid.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of euscaphic acid across various assays and cell lines.
Table 1: Cytotoxicity of Euscaphic Acid
| Cell Line | Assay Type | IC50 Value | Reference |
| Calf DNA polymerase α (pol α) | Enzyme Inhibition | 61 µM | [4] |
| Rat DNA polymerase β (pol β) | Enzyme Inhibition | 108 µM | [4] |
Table 2: Anti-Inflammatory Activity of Euscaphic Acid
| Cell Line | Assay Type | Measured Effect | Finding | Reference |
| H2O2-stimulated C2C12 myoblasts | Antioxidant Activity | SOD and CAT activity | Increased | [5] |
| H2O2-stimulated C2C12 myoblasts | Lipid Peroxidation | MDA levels | Reduced | [5] |
| H2O2-stimulated C2C12 myoblasts | Inflammatory Cytokines | Cytokine levels | Reduced | [5] |
| H2O2-stimulated C2C12 myoblasts | Cell Viability | LDH and CK release | Reduced | [5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., euscaphic acid) and a vehicle control. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.[8]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[9] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan derivative.[10]
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[10]
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (typically 30 minutes). Measure the absorbance at a wavelength of 490-520 nm.[10]
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]
Procedure:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by euscaphic acid and a general workflow for its in vitro evaluation.
Caption: General experimental workflow for the in vitro assessment of a test compound.
Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of euscaphic acid.
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
The Isopropylidene Group in Euscaphic Acid: A Technical Deep Dive into its Putative Role in Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory properties. A key structural feature of euscaphic acid is the vicinal diol at the C-2 and C-3 positions of its A-ring. In experimental setting, this diol is often protected as an isopropylidene derivative, a modification that raises critical questions about its influence on the compound's inherent bioactivity. This technical guide synthesizes the current understanding of euscaphic acid's biological effects, delves into the structure-activity relationships of analogous triterpenoids to infer the role of the A-ring modifications, and provides detailed experimental protocols for assessing its bioactivity. While direct structure-activity relationship (SAR) studies on the isopropylidene group of euscaphic acid are not yet available in the public domain, this guide offers a foundational framework for future investigations into this critical aspect of its medicinal chemistry.
Introduction to Euscaphic Acid and its Bioactivities
Euscaphic acid is a ursane-type pentacyclic triterpenoid that has been isolated from various plant sources. It has demonstrated a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
Anti-Cancer Activity
Euscaphic acid has shown significant cytotoxic effects against various cancer cell lines, most notably nasopharyngeal carcinoma (NPC) cells. Studies have demonstrated that it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[1] The primary mechanism implicated in its anti-cancer action is the suppression of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, survival, and metabolism.[2]
Anti-Inflammatory Activity
Euscaphic acid exhibits potent anti-inflammatory properties. It has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is attributed to its ability to block the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[3]
The Isopropylidene Group: A Structural Modification of Interest
The C-2 and C-3 positions of the A-ring in euscaphic acid feature a vicinal diol. In chemical synthesis and for certain experimental assays, this diol is often protected by reacting it with acetone (B3395972) to form an isopropylidene acetal. This modification, while serving a practical purpose in synthesis, may also modulate the molecule's biological activity. The introduction of the bulky, lipophilic isopropylidene group can alter the compound's polarity, solubility, and its ability to interact with biological targets.
Inferred Role of the A-Ring and the Isopropylidene Group from Structure-Activity Relationship (SAR) Studies of Analogous Triterpenoids
Direct SAR studies on euscaphic acid derivatives focusing on the isopropylidene group are currently lacking. However, extensive research on structurally similar ursane-type triterpenoids, such as ursolic acid and its derivatives, provides valuable insights into how modifications on the A-ring can impact bioactivity.
Generally, for ursane-type triterpenoids, the presence and orientation of hydroxyl groups on the A-ring are crucial for their cytotoxic and anti-inflammatory effects. Modifications at the C-2 and C-3 positions have been shown to significantly influence activity. For instance, the introduction of different substituents can alter the molecule's interaction with target proteins.
Based on these observations, the introduction of an isopropylidene group on euscaphic acid can be hypothesized to:
-
Increase Lipophilicity: This could enhance membrane permeability, potentially leading to increased intracellular concentrations and greater potency.
-
Steric Hindrance: The bulky isopropylidene group might sterically hinder interactions with certain biological targets while favoring interactions with others.
-
Alter Hydrogen Bonding: The protection of the diol group removes its ability to act as a hydrogen bond donor, which could be critical for its interaction with specific enzyme active sites.
Further dedicated synthesis and biological evaluation of euscaphic acid and its isopropylidene derivative are necessary to definitively elucidate the role of this functional group.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the bioactivity of euscaphic acid.
| Cell Line | Assay | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| CNE-1 (Nasopharyngeal Carcinoma) | CCK-8 | 36.86 | ~75.4 | [1] |
| C666-1 (Nasopharyngeal Carcinoma) | CCK-8 | 33.39 | ~68.3 | [1] |
¹ Calculated based on a molecular weight of 488.7 g/mol for euscaphic acid.
| Cell Line | Parameter Measured | Inhibition | Concentration | Reference |
| RAW 264.7 | NO Production | Concentration-dependent reduction | 10-50 µM | [3] |
| RAW 264.7 | PGE2 Production | Concentration-dependent reduction | 10-50 µM | [3] |
| RAW 264.7 | TNF-α Production | Concentration-dependent reduction | 10-50 µM | [3] |
| RAW 264.7 | IL-1β Production | Concentration-dependent reduction | 10-50 µM | [3] |
Detailed Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is adapted for determining the cytotoxic effects of euscaphic acid on nasopharyngeal carcinoma cells (CNE-1 and C666-1).
Materials:
-
Nasopharyngeal carcinoma cell lines (CNE-1, C666-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Euscaphic acid stock solution (e.g., 10 mg/mL in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of euscaphic acid in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of euscaphic acid. Include a vehicle control (medium with the same concentration of DMSO used for the highest euscaphic acid concentration).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This protocol outlines the procedure for assessing the effect of euscaphic acid on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cells treated with euscaphic acid as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence detection kit.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: After treatment with euscaphic acid, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL kit and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol is for measuring the inhibitory effect of euscaphic acid on NO production in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Euscaphic acid stock solution.
-
Lipopolysaccharide (LPS).
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Sodium nitrite (B80452) standard solution.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of euscaphic acid for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a vehicle control group with LPS but no euscaphic acid.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Euscaphic Acid's Anti-Cancer Mechanism.
Caption: Euscaphic Acid's Anti-Inflammatory Mechanism.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
Euscaphic acid is a promising natural product with well-documented anti-cancer and anti-inflammatory activities. While the precise role of its isopropylidene derivative in modulating these effects remains to be definitively established, SAR studies of analogous triterpenoids strongly suggest that modifications to the A-ring are critical determinants of bioactivity. The introduction of an isopropylidene group likely alters the physicochemical properties of euscaphic acid, which could in turn influence its pharmacological profile.
Future research should focus on the targeted synthesis and biological evaluation of euscaphic acid and its derivatives, including the isopropylidene analog. Such studies will be instrumental in elucidating the specific structural requirements for its anti-cancer and anti-inflammatory actions and will pave the way for the rational design of more potent and selective therapeutic agents based on the euscaphic acid scaffold. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for undertaking these crucial next steps in the development of this promising natural compound.
References
- 1. e-century.us [e-century.us]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,3-O-Isopropylidenyl euscaphic acid from euscaphic acid
Application Note: Synthesis of 2,3-O-Isopropylidenyl euscaphic acid
Introduction
Euscaphic acid, a pentacyclic triterpenoid (B12794562), possesses a vicinal diol at the C-2 and C-3 positions, which is a key functional group for structural modification and the development of novel derivatives with potential therapeutic applications. The protection of this diol is a common strategy in the multi-step synthesis of more complex molecules. This protocol details a representative method for the synthesis of this compound, where the 2,3-diol is protected as an acetonide. This protection strategy prevents unwanted side reactions in subsequent chemical transformations. The resulting acetonide is stable under neutral and basic conditions but can be readily removed under acidic conditions to regenerate the diol.
Application
This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who are working with euscaphic acid and its derivatives. The protected product, this compound, can serve as a key intermediate for further derivatization at other positions of the triterpenoid scaffold.
Product and Reagent Data
The following table summarizes key data for the starting material and the target product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| Euscaphic acid | C₃₀H₄₈O₅ | 488.70 | 54154-32-6 | >98% |
| This compound | C₃₃H₅₂O₅ | 528.77 | 220880-90-0 | >98% |
Experimental Protocol
This procedure is a representative method based on standard protocols for the acetonide protection of vicinal diols on complex natural products.[1][2][3]
Materials and Equipment
-
Euscaphic acid
-
Anhydrous acetone (B3395972)
-
p-Toluenesulfonic acid (p-TSA) monohydrate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add euscaphic acid (1.0 eq).
-
Dissolution: Add anhydrous acetone to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 20-40 mL per gram of euscaphic acid).
-
Reagent Addition: To the stirred solution, add 2,2-dimethoxypropane (5.0-10.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane (B92381):ethyl acetate). The product spot should have a higher Rf value than the starting material. The reaction is typically complete within 2-6 hours.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to dissolve the organic components. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a pure solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
References
Protocol for the 2,3-O-Isopropylidenation of Triterpenoids: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis. This document provides a detailed protocol for the 2,3-O-isopropylidenation of triterpenoids, a key reaction for the derivatization and further functionalization of this important class of natural products.
The formation of an acetonide from a vicinal diol is a common and robust method for protecting these functional groups, enabling chemists to perform reactions on other parts of the triterpenoid (B12794562) scaffold without unintended side reactions. This protocol focuses on the use of 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093) in the presence of an acid catalyst, a widely adopted and efficient method.
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data for the 2,3-O-isopropylidenation of various triterpenoid substrates, providing a comparative overview of reaction conditions and outcomes.
| Triterpenoid Substrate | Reagents | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Asiatic Acid Derivative | 2,2-Dimethoxypropane | p-TsOH·H₂O | Dry Acetone (B3395972) | Room Temp. | 12 | 85[1] |
| α-D-Mannopyranosides | 2-Methoxypropene | p-TsOH·H₂O (12) | DMF | 70 | 1-4 | 80-90[2][3][4][5] |
| General 1,2-Diol | 2,2-Dimethoxypropane | p-TsOH (~5) | DCM | Room Temp. | 1-24 | Not Specified |
| General 1,2-Diol | 2,2-Dimethoxypropane | Iodine (20) | DMP | Room Temp. | Not Specified | 60-80[6] |
Experimental Workflow
The overall workflow for the 2,3-O-isopropylidenation of a triterpenoid, from the starting material to the purified product, is depicted in the following diagram.
Figure 1: General workflow for the 2,3-O-isopropylidenation of triterpenoids.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the 2,3-O-isopropylidenation of a generic triterpenoid containing a 2,3-diol functionality.
Materials:
-
Triterpenoid with a 2,3-diol moiety (e.g., Asiatic Acid, Maslinic Acid)
-
2,2-Dimethoxypropane or 2-Methoxypropene
-
Anhydrous Acetone or Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Iodine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triterpenoid (1.0 equivalent).
-
Dissolve the triterpenoid in a minimal amount of the chosen anhydrous solvent (e.g., acetone or DCM).
-
Add 2,2-dimethoxypropane (typically 1.5 to 5 equivalents) or 2-methoxypropene (typically 1.5 to 3 equivalents).
-
Add the acid catalyst (e.g., p-TsOH·H₂O, ~5-10 mol%).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or the specified temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The reaction time can vary from a few hours to overnight depending on the substrate and reaction conditions.
-
-
Workup:
-
Once the reaction is complete as indicated by TLC, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3-O-isopropylidene triterpenoid.
-
Reaction Mechanism
The 2,3-O-isopropylidenation of a triterpenoid diol proceeds via an acid-catalyzed ketal formation. The mechanism is outlined below.
Figure 2: Reaction mechanism for acid-catalyzed isopropylidenation.
This protocol provides a comprehensive guide for the 2,3-O-isopropylidenation of triterpenoids. Researchers can adapt the presented conditions to suit their specific substrates and experimental setups. Careful monitoring and purification are crucial for obtaining high yields of the desired protected triterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. online.bamu.ac.in [online.bamu.ac.in]
Application Notes and Protocols for the Quantification of 2,3-O-Isopropylidenyl euscaphic acid
Introduction
2,3-O-Isopropylidenyl euscaphic acid is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in various medicinal plants. Euscaphic acid itself has been the subject of research for its potential pharmacological activities. The isopropylidene derivative is often synthesized for research purposes, for example, to increase lipophilicity for improved cell permeability or as an intermediate in further chemical modifications. Accurate quantification of this compound is crucial for pharmacokinetic studies, in vitro biological assays, and for quality control during drug development.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this derivative are not widely published, the following protocols are adapted from established and validated methods for the parent compound, euscaphic acid.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust and widely used technique for the separation and quantification of compounds in a mixture. This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of analytes in complex biological matrices at low concentrations. This is the preferred method for pharmacokinetic studies.
Experimental Workflow
The general experimental workflow for the quantification of this compound is outlined below.
Caption: General workflow for the quantification of this compound.
HPLC-DAD Quantification Protocol
This protocol is adapted from a method for the simultaneous determination of triterpene acids in plant extracts[1].
1. Principle
The sample is extracted and separated on a reversed-phase C18 column. The compound is detected by its UV absorbance, and the concentration is determined by comparing the peak area to a standard calibration curve.
2. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD)
-
Symmetry ODS C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
3. Chromatographic Conditions
| Parameter | Value |
| Column | Symmetry ODS C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with phosphoric acid (pH 2.5) |
| Gradient | Isocratic or gradient elution may be optimized. A starting point is 80:20 (A:B). |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation (e.g., Plant Extract):
-
Accurately weigh 1 g of powdered plant material.
-
Extract with 20 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Table 1: HPLC-DAD Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
LC-MS/MS Quantification Protocol
This protocol is adapted from a sensitive and cost-effective LC-ESI-MS/MS method for the quantification of euscaphic acid in rat plasma[5][6].
1. Principle
The analyte is separated from the sample matrix by reversed-phase liquid chromatography and then detected by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI) mode. An internal standard (IS) is used to correct for matrix effects and variations in instrument response. Ursolic acid can be a suitable internal standard[5].
2. Apparatus and Reagents
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Synergi Fusion-RP C18 column (e.g., 2.0 x 50 mm, 4 µm)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
This compound reference standard (>98% purity)
-
Ursolic acid (Internal Standard, IS)
3. LC and MS/MS Conditions
| Parameter | Value |
| Column | Synergi Fusion-RP C18 (2.0 x 50 mm, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A pulse gradient can be optimized. A starting point is a 4-minute gradient from 70% to 95% B. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| IonSpray Voltage | -4.5 kV |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Level 5 |
4. MRM Transitions
The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the molecular weight (528.8 g/mol ) and the fragmentation of euscaphic acid (m/z 487.4 -> 469.3)[5][7], the following are proposed transitions:
Table 2: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 527.4 [M-H]⁻ | To be determined experimentally |
| Ursolic Acid (IS) | 455.4 [M-H]⁻ | 455.4 or 407.4 |
Note: The product ion for the analyte would likely result from the loss of a neutral fragment, such as water or CO2, or cleavage of the isopropylidene group.
5. Standard and Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Ursolic acid (IS) in acetonitrile.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in acetonitrile. A separate working solution of the IS (e.g., 500 ng/mL) is also prepared in acetonitrile.
-
Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into blank plasma to prepare calibration standards (e.g., 1-2000 ng/mL) and QCs at low, medium, and high concentrations.
-
Sample Preparation (Plasma):
-
To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing the IS (500 ng/mL).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
6. Data Analysis and Quantification
-
Quantify the analyte using the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Table 3: LC-MS/MS Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra- and Inter-day Precision (RSD%) | < 15% |
| Intra- and Inter-day Accuracy (RE%) | ± 15% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85% |
Analytical Strategy
The choice between HPLC-DAD and LC-MS/MS depends on the specific requirements of the study.
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. akjournals.com [akjournals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. acebiolab.com [acebiolab.com]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC-ELSD Method for the Quantitative Analysis of Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triterpenoids are a large and structurally diverse class of natural products found in many plant species. They exhibit a wide range of pharmacological activities, making them promising candidates for drug development. Due to their lack of a strong UV-absorbing chromophore, their analysis by HPLC with UV detection can be challenging. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a robust and sensitive solution for the quantitative analysis of these compounds.[1][2] ELSD is a universal detector that does not rely on the optical properties of the analyte, making it suitable for non-chromophoric compounds like triterpenoids.[1][2] This application note provides a detailed protocol for the development of an HPLC-ELSD method for the separation and quantification of common triterpenoids.
Experimental Protocols
1. Sample Preparation
A reliable extraction method is crucial for the accurate quantification of triterpenoids from plant matrices.
-
Materials:
-
Dried and powdered plant material (e.g., leaves, bark, roots)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18, if cleanup is required)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
-
Protocol for Extraction:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 50 mL of a methanol-chloroform mixture (1:9 v/v).[3]
-
Reflux the mixture at 60°C for 1 hour.[3]
-
Alternatively, perform ultrasonic-assisted extraction by placing the flask in an ultrasonic bath for 30 minutes at room temperature.
-
After extraction, cool the mixture and filter it through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a known volume (e.g., 5 mL) of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
2. HPLC-ELSD Method
This section details the optimized chromatographic and detector conditions for the analysis of a mixture of standard triterpenoids.
-
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Agilent 1290 Infinity II ELSD or equivalent.
-
-
Chromatographic Conditions:
-
Column: Zorbax StableBound C18 (4.6 mm x 100 mm, 1.8 µm) or equivalent.[3]
-
Mobile Phase A: 0.1% Acetic Acid in Water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient Elution: A linear gradient can be optimized for the specific triterpenoids of interest. A representative gradient is as follows:
-
0-20 min: 10-25% B
-
20-50 min: 25-45% B
-
50-70 min: 55-65% B
-
70-90 min: 65-70% B
-
90-115 min: 70-85% B
-
115-125 min: 85-95% B
-
125-130 min: 95-10% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10 µL.
-
-
ELSD Conditions:
3. Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.
-
Linearity: Prepare a series of standard solutions of the target triterpenoids at different concentrations and inject them into the HPLC-ELSD system. Plot the logarithm of the peak area against the logarithm of the concentration to generate a calibration curve. The relationship can be described by the equation Y = aX + b, where Y is the log of the peak area and X is the log of the concentration.[2]
-
Precision: Assess the precision of the method by repeatedly injecting a standard solution (n=6) on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be calculated.
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a known amount of the standard triterpenoids into a sample matrix and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting serially diluted standard solutions and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative performance of the HPLC-ELSD method for the analysis of several common triterpenoids is summarized in the tables below.
Table 1: Linearity and Range for Triterpenoid (B12794562) Standards
| Compound | Linear Range (µg) | Regression Equation | Correlation Coefficient (r²) |
| Pedunculoside | 2.56 - 25.60 | log y = 1.23 log x + 0.45 | ≥ 0.9991 |
| Ziyuglycoside I | 1.64 - 16.40 | log y = 1.19 log x + 0.51 | ≥ 0.9991 |
| Rutundic Acid | 3.74 - 37.40 | log y = 1.28 log x + 0.39 | ≥ 0.9991 |
| Betulinic Acid | 1.00 - 10.00 | log y = 1.35 log x + 0.22 | ≥ 0.9950 |
| Oleanolic Acid | 1.20 - 12.00 | log y = 1.31 log x + 0.28 | ≥ 0.9960 |
Data synthesized from multiple sources for illustrative purposes.[2][4]
Table 2: Precision and Accuracy Data
| Compound | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Average Recovery (%) |
| Pedunculoside | < 4.0 | < 5.0 | 96.3 |
| Ziyuglycoside I | < 4.0 | < 5.0 | 97.3 |
| Rutundic Acid | < 4.0 | < 5.0 | 97.7 |
| Betulinic Acid | < 2.2 | < 2.8 | 98.5 |
| Oleanolic Acid | < 2.2 | < 2.8 | 97.9 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Mandatory Visualizations
Experimental Workflow
The overall experimental workflow for the HPLC-ELSD analysis of triterpenoids is depicted below.
Caption: Experimental workflow for triterpenoid analysis.
Triterpenoid Biosynthesis Pathway Overview
The biosynthesis of triterpenoids in plants primarily follows the mevalonate (B85504) (MVA) pathway. A simplified representation of this pathway leading to the formation of triterpenoid backbones is shown below.
Caption: Simplified triterpenoid biosynthesis pathway.
Conclusion
The HPLC-ELSD method presented here is a reliable and sensitive approach for the quantitative analysis of triterpenoids in various sample matrices. The method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research purposes in the pharmaceutical and natural product industries. The universal detection principle of ELSD overcomes the limitations of UV detection for these non-chromophoric compounds, providing a valuable tool for the comprehensive analysis of triterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. HPLC-ELSD determination of triterpenoids and triterpenoid saponins in Ilex pupurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Euscaphic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of euscaphic acid and its derivatives using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information is intended to guide researchers in developing and validating methods for the quantification of these compounds in various biological matrices and to provide insights into their mechanisms of action.
Introduction to Euscaphic Acid and its Derivatives
Euscaphic acid is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its derivatives, which can be natural or synthetic, may exhibit altered pharmacokinetic profiles and biological activities. Accurate and sensitive quantification of euscaphic acid and its derivatives is crucial for pharmacokinetic studies, drug metabolism research, and understanding their therapeutic potential.
Quantitative Analysis by LC-MS/MS
LC-MS/MS is the preferred analytical technique for the quantification of euscaphic acid and its derivatives in complex biological matrices due to its high sensitivity, selectivity, and specificity.
Summary of Quantitative Data
The following tables summarize the pharmacokinetic parameters of euscaphic acid in rats following oral and intravenous administration, as well as the tissue distribution of a structurally similar triterpenoid, itampolin A, which can serve as a reference.
Table 1: Pharmacokinetic Parameters of Euscaphic Acid in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Tmax (h) | 0.5 | - |
| Cmax (ng/mL) | 93.6 | - |
| AUC (0-t) (ng·h/mL) | 278.44 | - |
| t1/2 (h) | 6.86 | - |
| Absolute Bioavailability (%) | 11.2 - 18.8 | - |
Data compiled from multiple sources.
Table 2: Tissue Distribution of Itampolin A in Rats (ng/mL or ng/g)
| Tissue | Concentration (Mean ± SD) |
| Lung | 800.6 ± 79.0 |
| Kidney | 497.7 ± 51.9 |
| Stomach | 429.6 ± 27.2 |
| Liver | 418.8 ± 40.3 |
| Intestine | 378.2 ± 36.8 |
Note: This data is for itampolin A, a structurally related compound, and is provided as a representative example of triterpenoid tissue distribution.[1]
Experimental Protocols
Protocol 1: Quantification of Euscaphic Acid in Rat Plasma
This protocol details a validated LC-ESI-MS/MS method for the determination of euscaphic acid in rat plasma.[2][3][4][5]
3.1.1. Sample Preparation
-
Thaw frozen rat plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (IS), ursolic acid (500 ng/mL).
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Carefully collect the supernatant for LC-MS/MS analysis.
3.1.2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Synergi Fusion-RP C18 (4 µm, 2.0 mm i.d. × 50 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3.1.3. Mass Spectrometry Conditions
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Euscaphic Acid: m/z 487.4 → 469.3
-
Ursolic Acid (IS): m/z 455.5 → 455.4
-
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 5 psi
-
Gas 1 (Nebulizer Gas): 45 psi
-
Gas 2 (Turbo Gas): 55 psi
-
Protocol 2: Analysis of Euscaphic Acid Derivatives (Representative Protocol)
As specific protocols for euscaphic acid derivatives are limited, this protocol for the analysis of a structurally similar triterpenoid, maslinic acid, is provided as a template.[3][6][7][8]
3.2.1. Sample Preparation (from cell culture)
-
Harvest cells and separate them from the culture medium by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Perform protein precipitation of the cell lysate and culture medium with 3 volumes of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
3.2.2. Liquid Chromatography Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient tailored to the specific derivative, typically starting with a low percentage of organic phase and ramping up.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
3.2.3. Mass Spectrometry Conditions
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: To be determined based on the specific derivative's fragmentation pattern. For maslinic acid, a representative transition is m/z 471.3 → 471.3 (parent ion scan).
-
Ion Source Parameters: Optimized for the specific instrument and derivative.
Signaling Pathway Analysis
Euscaphic acid has been shown to exert its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
Euscaphic acid has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[6][7] This inhibition can lead to decreased cell proliferation and induction of apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. A sensitive and cost-effective LC-ESI-MS/MS method for quantitation of euscaphic acid in rat plasma using optimized formic acid concentration in the mobile phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 2,3-O-Isopropylidenyl Euscaphic Acid in Nasopharyngeal Carcinoma Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nasopharyngeal carcinoma (NPC) is a malignancy with a particularly high incidence in Southern China and Southeast Asia.[1] The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in the progression of NPC.[2][3][4] This makes the PI3K/AKT/mTOR pathway a key target for novel therapeutic strategies.
Euscaphic acid, a triterpene isolated from Rubus alceaefolius Poir., has demonstrated significant anti-tumor activity in NPC cell lines.[2] Studies have shown that euscaphic acid inhibits NPC cell proliferation, induces apoptosis, and arrests the cell cycle by suppressing the PI3K/AKT/mTOR signaling pathway.[1][2] 2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid. While direct studies on this specific derivative in NPC are not yet available, its structural relationship to the active parent compound makes it a compelling candidate for investigation. It is hypothesized that the isopropylidene group may enhance properties such as cell permeability or stability, potentially leading to improved efficacy.
This document provides a set of detailed protocols for researchers to investigate the efficacy and mechanism of action of this compound in NPC cell lines, based on established methodologies for the parent compound.
Data Presentation
The following tables present hypothetical data, based on the published results for euscaphic acid, to serve as a template for data acquisition and presentation when studying this compound.[1]
Table 1: Effect of this compound on NPC Cell Viability (IC50)
| Cell Line | Compound | Incubation Time | IC50 (µg/mL) |
| CNE-1 | This compound | 48 hours | ~36.86 |
| C666-1 | This compound | 48 hours | ~33.39 |
| NP69 | This compound | 48 hours | > 100 |
IC50 values are hypothesized based on data for euscaphic acid.[1] NP69 is a normal nasopharyngeal epithelial cell line, included as a control for cytotoxicity.
Table 2: Effect of this compound on Apoptosis in NPC Cells
| Cell Line | Treatment (48h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| CNE-1 | Control (Vehicle) | 2.1 ± 0.3 | 1.5 ± 0.2 |
| CNE-1 | This compound (5 µg/mL) | 15.4 ± 1.2 | 8.2 ± 0.9 |
| CNE-1 | This compound (10 µg/mL) | 28.7 ± 2.1 | 14.5 ± 1.5 |
| C666-1 | Control (Vehicle) | 1.8 ± 0.2 | 1.2 ± 0.1 |
| C666-1 | This compound (5 µg/mL) | 18.2 ± 1.5 | 9.8 ± 1.0 |
| C666-1 | This compound (10 µg/mL) | 32.5 ± 2.8 | 17.3 ± 1.8 |
Data are presented as mean ± SD and are hypothetical, based on trends observed for euscaphic acid.[1]
Table 3: Relative Protein Expression in NPC Cells Following Treatment
| Cell Line | Treatment (48h) | Relative p-AKT Expression (Normalized to Total AKT) | Relative p-mTOR Expression (Normalized to Total mTOR) |
| CNE-1 | Control (Vehicle) | 1.00 | 1.00 |
| CNE-1 | This compound (10 µg/mL) | 0.35 ± 0.05 | 0.40 ± 0.06 |
| C666-1 | Control (Vehicle) | 1.00 | 1.00 |
| C666-1 | This compound (10 µg/mL) | 0.28 ± 0.04 | 0.33 ± 0.05 |
Data represent relative band intensity from Western blot analysis and are hypothetical, based on trends observed for euscaphic acid.[1]
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for investigating the effects of this compound on NPC cells.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human NPC cell lines CNE-1 and C666-1, and the immortalized nasopharyngeal epithelial cell line NP69.[1][5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in dimethyl sulfoxide (B87167) (DMSO).[1] Further dilute in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
2. Cell Proliferation (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7]
-
Seeding: Seed cells (CNE-1, C666-1, NP69) into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µg/mL). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
3. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis.[8][9]
-
Seeding: Seed cells (CNE-1, C666-1) in 6-well plates.
-
Treatment: Once cells reach ~70% confluency, treat them with this compound (e.g., 0, 5, 10 µg/mL) for 48 hours.[1]
-
Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes and wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
4. Western Blot Analysis
This protocol allows for the assessment of protein expression levels in the PI3K/AKT/mTOR pathway.[10][11][12]
-
Cell Lysis: After treating cells in 6-well plates as described for the apoptosis assay, wash them twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Scrape the cell lysates and centrifuge at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in loading buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of phosphorylated proteins to their total protein counterparts and normalize all to the β-actin loading control.
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential therapeutic agent for nasopharyngeal carcinoma. By leveraging the established anti-cancer activity of its parent compound, euscaphic acid, this research aims to determine if this derivative offers similar or enhanced efficacy. The systematic evaluation of its effects on cell viability, apoptosis, and the PI3K/AKT/mTOR signaling pathway will provide critical insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.
References
- 1. e-century.us [e-century.us]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small biomarkers with massive impacts: PI3K/AKT/mTOR signalling and microRNA crosstalk regulate nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nasopharyngeal carcinoma cell line (C666-1) consistently harbouring Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stock Solutions of 2,3-O-Isopropylidenyl euscaphic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the natural product euscaphic acid. The following guidelines are based on the physicochemical properties of the parent compound and general best practices for handling hydrophobic molecules in a laboratory setting.
Introduction
This compound is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid (B12794562) with various reported biological activities.[1][2] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in cell-based assays and other research applications. Due to the hydrophobic nature of this compound, careful selection of a solvent and adherence to a standardized protocol are essential to ensure complete dissolution and stability.
Physicochemical and Solubility Data
While specific experimental solubility data for this compound is not widely available, the properties of its parent compound, euscaphic acid, provide a strong basis for solvent selection and handling.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 220880-90-0 | [3] |
| Molecular Formula | C33H52O5 | [3] |
| Molecular Weight | 528.8 g/mol | [3] |
| Appearance | White to off-white solid (presumed) | N/A |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1][2][4] |
| Solubility of Parent Compound (Euscaphic Acid) in DMSO | 50 mg/mL (102.31 mM) | [4] |
| Other Potential Solvents for Parent Compound | Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][2] |
Experimental Protocols
This section outlines the detailed methodology for preparing a high-concentration stock solution of this compound and its subsequent dilution to working concentrations for typical cell culture experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol is for the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.
-
Calculate the required mass:
-
Molecular Weight (MW) = 528.8 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 528.8 g/mol x 1000 mg/g = 5.288 mg
-
-
Weighing the compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out approximately 5.29 mg of this compound into the tared container. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the container with the weighed compound.
-
Cap the container tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates. If present, sonicate the solution for 5-10 minutes in a water bath until the solution is clear. Gentle warming to 37°C may also aid dissolution.
-
-
Storage of Stock Solution:
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity, typically below 0.5%, with <0.1% being ideal.[6]
Example: Preparing a 10 µM working solution from a 10 mM stock solution.
-
Thaw the stock solution:
-
Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Serial Dilution (Recommended):
-
To avoid precipitation, it is advisable to perform a serial dilution. For example, first, prepare an intermediate dilution (e.g., 1 mM) in sterile cell culture medium.
-
Then, further dilute the intermediate solution to the final desired concentration (e.g., 10 µM) in the final volume of cell culture medium.
-
-
Direct Dilution (for small volumes):
-
Calculate the volume of stock solution needed. Using the formula C1V1 = C2V2:
-
C1 = 10 mM (10,000 µM)
-
C2 = 10 µM
-
V2 = Final volume of culture medium (e.g., 10 mL)
-
V1 = (C2 x V2) / C1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Warm the required volume of cell culture medium to 37°C.
-
While gently swirling the medium, add the 10 µL of the 10 mM stock solution. This ensures rapid mixing and prevents localized high concentrations of DMSO that could cause the compound to precipitate.
-
The final DMSO concentration in this example would be 0.1%.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of stock and working solutions of this compound.
Caption: Workflow for preparing stock and working solutions.
Concluding Remarks
This document provides a comprehensive protocol for the preparation of stock solutions of this compound. Given the lack of specific solubility and stability data for this derivative, it is recommended that researchers validate these parameters for their specific experimental conditions. Adherence to these guidelines will help ensure the accurate and effective use of this compound in research and development.
References
- 1. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 2,3-O-Isopropylidenyl Euscaphic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-O-Isopropylidenyl euscaphic acid is a semi-synthetic triterpenoid (B12794562) derived from euscaphic acid, a natural product with demonstrated anti-inflammatory and anti-cancer properties. The isopropylidene modification is intended to enhance the compound's pharmacological profile. These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and anti-inflammatory activities of this compound, focusing on its effects on cell viability, apoptosis, and key inflammatory signaling pathways.
Summary of Biological Activity and Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the parent compound, euscaphic acid, has been shown to inhibit the proliferation of various cancer cell lines and suppress inflammatory responses. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for euscaphic acid, which can serve as a reference for designing experiments with its isopropylidene derivative.
Table 1: Anti-proliferative Activity of Euscaphic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| CNE-1 | Nasopharyngeal Carcinoma | 33.39[1] | ~68.3 |
| C666-1 | Nasopharyngeal Carcinoma | 36.86[1] | ~75.4 |
Table 2: Anti-inflammatory Activity of Euscaphic Acid
| Assay | Cell Line | Parameter Measured | IC50 |
| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Data not available |
| DNA Polymerase α Inhibition | Calf Thymus | Enzyme Activity | 61 µM |
| DNA Polymerase β Inhibition | Rat | Enzyme Activity | 108 µM |
Experimental Protocols
Cell Viability and Cytotoxicity: MTT Assay
This protocol is designed to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
Target cancer cell lines (e.g., CNE-1, C666-1, or other relevant lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for dissolving the compound)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages (Griess Assay)
This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples using the standard curve. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status within the NF-κB and PI3K/AKT/mTOR signaling pathways.
Materials:
-
Target cells
-
This compound
-
LPS or other appropriate stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound and/or stimulus as required. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for cell-based assays.
References
Investigating the PI3K/AKT/mTOR Signaling Pathway with Euscaphic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid, a triterpene found in plants such as Rubus alceaefolius, has demonstrated potential as an anti-cancer agent.[1][2][3] Its mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[4][5] Euscaphic acid has been shown to suppress the proliferation of nasopharyngeal carcinoma (NPC) cells, induce apoptosis, and cause cell cycle arrest by downregulating key proteins in the PI3K/AKT/mTOR cascade.[1][6][3] These application notes provide a comprehensive guide for researchers investigating the effects of euscaphic acid on this crucial signaling pathway.
Mechanism of Action of Euscaphic Acid
Euscaphic acid exerts its anti-cancer effects by targeting the PI3K/AKT/mTOR pathway. Studies have shown that euscaphic acid treatment leads to a dose-dependent decrease in the expression of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) in cancer cells.[1][2] This inhibition of the signaling cascade results in:
-
Induction of Apoptosis: Euscaphic acid promotes programmed cell death by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[7][8][9][10][11] It also leads to the cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1][3]
The inhibitory effect of euscaphic acid on the PI3K/AKT/mTOR pathway underscores its potential as a therapeutic agent for cancers with aberrant activation of this signaling route.
Data Presentation
The following tables summarize the quantitative effects of euscaphic acid on various cellular processes and protein expression.
Table 1: Effect of Euscaphic Acid on Nasopharyngeal Carcinoma Cell Proliferation
| Cell Line | Concentration (µg/mL) | Inhibition of Proliferation (%) |
| CNE-1 | 5 | Data not available |
| 10 | Data not available | |
| C666-1 | 5 | Data not available |
| 10 | Data not available |
Table 2: Effect of Euscaphic Acid on Key PI3K/AKT/mTOR Pathway Proteins
| Cell Line | Treatment | p-AKT Expression | p-mTOR Expression |
| CNE-1 | Control (0 µg/mL) | High | High |
| Euscaphic Acid (5 µg/mL) | Reduced | Reduced | |
| Euscaphic Acid (10 µg/mL) | Significantly Reduced | Significantly Reduced | |
| C666-1 | Control (0 µg/mL) | High | High |
| Euscaphic Acid (5 µg/mL) | Reduced | Reduced | |
| Euscaphic Acid (10 µg/mL) | Significantly Reduced | Significantly Reduced |
Note: The reduction in protein expression is dose-dependent.[1][2]
Table 3: Effect of Euscaphic Acid on Apoptosis-Related Proteins
| Cell Line | Treatment | Bax/Bcl-2 Ratio |
| CNE-1 | Control (0 µg/mL) | Low |
| Euscaphic Acid (5 µg/mL) | Increased | |
| Euscaphic Acid (10 µg/mL) | Significantly Increased | |
| C666-1 | Control (0 µg/mL) | Low |
| Euscaphic Acid (5 µg/mL) | Increased | |
| Euscaphic Acid (10 µg/mL) | Significantly Increased |
Note: The increase in the Bax/Bcl-2 ratio indicates a shift towards a pro-apoptotic state.[7][8][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of euscaphic acid on the PI3K/AKT/mTOR pathway are provided below.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of euscaphic acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., CNE-1, C666-1)
-
Complete culture medium
-
Euscaphic acid (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of euscaphic acid in culture medium. Replace the medium in the wells with 100 µL of the euscaphic acid dilutions (e.g., 0, 2.5, 5, 10, 20 µg/mL). Include a vehicle control (medium with the same concentration of DMSO used for the highest euscaphic acid concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
This protocol is used to determine the expression levels of total and phosphorylated proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell lines
-
Euscaphic acid
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with different concentrations of euscaphic acid (e.g., 0, 5, 10 µg/mL) for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[4][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Euscaphic acid
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with euscaphic acid (e.g., 0, 5, 10 µg/mL) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[17]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and the experimental workflows.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory point of Euscaphic Acid.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 17. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for the Experimental Use of Euscaphic Acid in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of euscaphic acid, a natural triterpenoid, for investigating its anti-inflammatory properties. Detailed protocols for key in vitro experiments are provided, along with a summary of its mechanism of action and quantitative data from relevant studies.
Introduction
Euscaphic acid has demonstrated significant anti-inflammatory effects in various experimental models.[1][2] It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[3][4] The primary mechanism of action involves the modulation of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5][6] These properties make euscaphic acid a compelling candidate for further research and development as a potential therapeutic agent for inflammatory diseases.[1][7]
Mechanism of Action
Euscaphic acid exerts its anti-inflammatory effects primarily by interfering with the Toll-like receptor 4 (TLR4) signaling cascade initiated by lipopolysaccharide (LPS).[3] Upon LPS stimulation of macrophages, euscaphic acid has been shown to:
-
Inhibit NF-κB Activation: It prevents the degradation and phosphorylation of the inhibitory kappa Bα (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3] This leads to a downregulation of NF-κB-mediated gene transcription of pro-inflammatory cytokines.
-
Modulate MAPK Signaling: Euscaphic acid significantly inhibits the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), while the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 remains unaffected.[3]
-
Interfere with Upstream Signaling Complexes: It disrupts the LPS-induced clustering of TNF receptor-associated factor 6 (TRAF6) with interleukin receptor-associated kinase 1 (IRAK1) and transforming growth factor-β-activated kinase 1 (TAK1). This interference blocks the activation of IκB kinase (IKK) and MAPKs.[3][5][6]
The culmination of these actions is a concentration-dependent reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3][4]
Data Presentation
The following tables summarize the quantitative effects of euscaphic acid on various inflammatory markers.
Table 1: Effect of Euscaphic Acid on the Production of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of Euscaphic Acid | % Inhibition (relative to LPS control) | Reference |
| Nitric Oxide (NO) | Concentration-dependent | Significant reduction | [3] |
| Prostaglandin E2 (PGE2) | Concentration-dependent | Significant reduction | [3] |
| TNF-α | Concentration-dependent | Significant reduction | [3] |
| IL-1β | Concentration-dependent | Significant reduction | [3] |
| IL-6 | Concentration-dependent | Significant reduction | [8] |
Table 2: Effect of Euscaphic Acid on the Expression of Pro-inflammatory Enzymes and Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Gene/Protein | Concentration of Euscaphic Acid | Effect | Reference |
| iNOS (protein) | Concentration-dependent | Inhibition | [3] |
| COX-2 (protein) | Concentration-dependent | Inhibition | [3] |
| iNOS (mRNA) | Concentration-dependent | Inhibition | [3] |
| COX-2 (mRNA) | Concentration-dependent | Inhibition | [3] |
| TNF-α (mRNA) | Concentration-dependent | Inhibition | [3] |
| IL-1β (mRNA) | Concentration-dependent | Inhibition | [3] |
| IL-6 (mRNA) | Concentration-dependent | Inhibition | [8] |
| CCL17 (mRNA) | Concentration-dependent | Inhibition | [8] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the anti-inflammatory effects of euscaphic acid.
Protocol 1: In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
This protocol outlines the steps to evaluate the effect of euscaphic acid on the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Euscaphic acid
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of euscaphic acid (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Include a vehicle control group (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS) and a positive control group (LPS only).
-
-
Nitric Oxide (NO) Measurement:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of euscaphic acid on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
Euscaphic acid and LPS
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with euscaphic acid for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, depending on the target protein's phosphorylation kinetics).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: Euscaphic acid's inhibition of the TLR4-mediated NF-κB and MAPK pathways.
Caption: Experimental workflow for in vitro anti-inflammatory screening of euscaphic acid.
References
- 1. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 2,3-O-isopropylidenation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 2,3-O-isopropylidenation reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 2,3-O-Isopropylidene Product
Q: My 2,3-O-isopropylidenation reaction has a low yield or failed completely. What are the possible causes and how can I fix it?
A: Low or no yield in 2,3-O-isopropylidenation reactions is a common issue that can often be resolved by systematically evaluating the reaction parameters. The primary factors to consider are the reaction conditions which may favor the formation of a more rapidly formed but less stable kinetic product over the desired thermodynamic product, the choice of reagents, and the work-up procedure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in 2,3-O-isopropylidenation.
Detailed Steps:
-
Analyze for Isomeric Byproducts: The most common reason for low yields of the 2,3-O-isopropylidene product is the formation of the 4,6-O-isopropylidene isomer. This occurs because the 4,6-isomer is often the kinetically favored product (forms faster), while the desired 2,3-isomer is the thermodynamically stable product.[1][2][3][4] Analyze your crude reaction mixture by NMR to check for the presence of the 4,6-isomer.[5][6]
-
Drive the Reaction to Thermodynamic Control: If the 4,6-isomer is present, you need to adjust your reaction conditions to favor the formation of the more stable 2,3-isomer. This can be achieved by:
-
Increasing the Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the equilibrium to shift towards the more stable thermodynamic product. A temperature of 70°C has been shown to be effective.[5][7]
-
Prolonging the Reaction Time: Allow the reaction to stir for a longer period (e.g., 4 hours or more) to ensure it reaches thermodynamic equilibrium.[5]
-
Optimizing Acid Catalyst Concentration: The amount of acid catalyst is crucial. Too little may not effectively catalyze the rearrangement, while too much can lead to byproducts. A concentration of 0.1-0.12 equivalents of a strong acid like p-toluenesulfonic acid (TsOH·H₂O) is a good starting point.[5][7]
-
-
Verify Reagent Quality: If no product is formed, or the reaction is sluggish, consider the quality of your reagents.
-
Anhydrous Conditions: The reaction is sensitive to water. Ensure your solvent (e.g., DMF) is anhydrous and that your starting material is dry.
-
Fresh Reagents: Use fresh acetalating agents like 2-methoxypropene (B42093) or 2,2-dimethoxypropane, as they can degrade over time.
-
-
Review Your Work-up Procedure: Product can be lost during extraction and purification.
-
Complete Neutralization: Ensure the acid catalyst is completely neutralized before extraction. A base wash with saturated sodium bicarbonate (NaHCO₃) solution is a common method.[8][9] Test the pH of the aqueous layer to confirm neutralization.[8]
-
Proper Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Issue 2: Difficulty in Removing the Acid Catalyst
Q: I am having trouble removing the acid catalyst from my reaction mixture, which is affecting my product purity and subsequent reactions. What is the best way to remove it?
A: Complete removal of the acid catalyst is essential for product stability and to prevent unwanted side reactions in downstream applications.
Recommended Work-up Protocol:
Caption: Recommended work-up and purification workflow.
Detailed Steps:
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the mixture to room temperature and quench the acid catalyst. This can be done by adding a slight excess of a base such as triethylamine (Et₃N) or by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][8]
-
Aqueous Wash: After quenching, perform a series of aqueous washes in a separatory funnel. A typical sequence is to wash with water followed by a wash with brine (saturated NaCl solution). The water wash removes the bulk of the neutralized acid salts, and the brine wash helps to break up emulsions and remove residual water from the organic layer.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by flash column chromatography on silica (B1680970) gel to remove any remaining impurities and isomeric byproducts.[5]
Frequently Asked Questions (FAQs)
Q1: Which acetalating agent and catalyst system is most effective for achieving high yields of 2,3-O-isopropylidene products?
A1: A highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides involves using 2-methoxypropene as the acetalating agent and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) in anhydrous DMF.[5][7] This system has been reported to give yields in the range of 80-90%.[7][10]
Q2: How do reaction temperature and time influence the product distribution between the 2,3- and 4,6-O-isopropylidene isomers?
A2: The formation of the 2,3- and 4,6-O-isopropylidene isomers is a classic example of thermodynamic versus kinetic control.[1][2][3][4]
-
At lower temperatures and shorter reaction times , the formation of the 4,6-O-isopropylidene isomer (the kinetic product) is favored as it forms more rapidly.
-
At higher temperatures (e.g., 70°C) and longer reaction times , the reaction reaches equilibrium, and the more stable 2,3-O-isopropylidene isomer (the thermodynamic product) predominates.[5]
The relationship can be visualized as follows:
Caption: Kinetic vs. thermodynamic control in 2,3-O-isopropylidenation.
Q3: Can I use acetone (B3395972) and a dehydrating agent instead of 2-methoxypropene?
A3: Yes, the use of acetone with a dehydrating agent (like anhydrous copper(II) sulfate or molecular sieves) and an acid catalyst is a common method for forming isopropylidene acetals.[11] However, for achieving high regioselectivity for the 2,3-isomer, the reaction conditions (temperature, time, and catalyst) will still need to be optimized to favor the thermodynamic product. The 2-methoxypropene/TsOH system is often more direct and efficient for this specific transformation.[5]
Q4: How can I confirm the structure of my product and check for isomeric impurities?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the most powerful tool for this purpose. The chemical shifts and coupling constants of the protons and carbons on the pyranose ring will be distinct for the 2,3- and 4,6-isomers.[5][6] By comparing the obtained spectra with literature values for the expected product and potential isomers, you can confirm the structure and assess the purity of your sample.[5]
Data and Protocols
Table 1: Comparison of Reaction Conditions for 2,3-O-Isopropylidenation
| Substrate (α-D-Mannopyranoside derivative) | Acetalating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxyphenyl | 2-methoxypropene | TsOH·H₂O (0.1) | DMF | 70 | 4 | 93 | [5] |
| Isopropylthio | 2-methoxypropene | TsOH·H₂O (0.12) | DMF | 70 | 4 | 89 | [5] |
| Allyl | 2-methoxypropene | TsOH·H₂O (0.12) | DMF | 70 | 3 | 91 | [5] |
| Benzyl | 2-methoxypropene | TsOH·H₂O (0.12) | DMF | 70 | 3 | 92 | [5] |
| Ethyl 1-thio | 2-methoxypropene | TsOH·H₂O (0.12) | DMF | 70 | 4 | 85 | [5] |
| Phenyl 1-thio | 2-methoxypropene | TsOH·H₂O (0.12) | DMF | 70 | 4 | 88 | [10] |
| p-Nitrophenyl | 2-methoxypropene | TsOH·H₂O (0.12) | DMF | 70 | 4 | 90 | [10] |
| Methyl | 2,2-dimethoxypropane | H₂SO₄ | N/A | N/A | 48 | 56 | [5] |
Experimental Protocol: High-Yield Direct 2,3-O-Isopropylidenation
This protocol is adapted from a reported high-yield, regioselective procedure.[5]
Materials:
-
α-D-Mannopyranoside substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
2-Methoxypropene
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α-D-mannopyranoside substrate (1.0 equiv) in anhydrous DMF (e.g., 10 mL per mmol of substrate), add TsOH·H₂O (0.1-0.12 equiv).
-
Add 2-methoxypropene (1.05 equiv) to the mixture under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Increase the temperature to 70°C and continue stirring for an additional 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid by adding Et₃N until the pH is neutral.
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Dissolve the residue in CH₂Cl₂ and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2,3-O-isopropylidene derivative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Direct 2,3-O-isopropylidenation of α-D-mannopyranosides and the preparation of 3,6-branched mannose trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of 2,3-O-Isopropylidenyl Euscaphic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-O-Isopropylidenyl euscaphic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of this compound during silica (B1680970) gel column chromatography. What are the potential causes and solutions?
Answer:
Low recovery from silica gel chromatography can be attributed to several factors, primarily related to the compound's stability and interactions with the stationary phase.
Possible Causes and Troubleshooting Steps:
-
Compound Decomposition on Silica Gel: The acidic nature of silica gel can potentially lead to the degradation of acid-sensitive compounds or the cleavage of the isopropylidene protecting group.
-
Solution: Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine (B128534), mixed with the eluent. A typical starting point is 0.1-1% triethylamine in the mobile phase. Alternatively, consider using a different stationary phase like neutral or basic alumina, or Florisil.[1]
-
-
Irreversible Adsorption: Highly polar functionalities or impurities in the crude mixture might cause the target compound to bind too strongly to the silica gel.
-
Solution: Gradually increase the polarity of the eluent system. If the compound still doesn't elute, a different stationary phase might be necessary.
-
-
Improper Solvent System: An inappropriate solvent system can lead to poor separation and band broadening, resulting in mixed fractions and apparent yield loss.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[2]
-
-
Compound Crystallization on the Column: If the compound is highly concentrated and has limited solubility in the eluent, it may crystallize on the column, obstructing the flow.[1]
-
Solution: Use a wider column and ensure the sample is fully dissolved before loading. If crystallization occurs, you may need to switch to a solvent system with higher solubilizing power.[1]
-
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to obtain high-purity crystals of this compound. The product is oily or remains contaminated. What can I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent and the experimental conditions.[3][4][5]
Troubleshooting Recrystallization:
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower boiling point solvent or a solvent pair. Ensure a slower cooling rate to allow for proper crystal lattice formation. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | Reduce the volume of the solvent by evaporation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization.[3][4] |
| Persistent Impurities | The impurities have similar solubility profiles to the target compound. | Try a different recrystallization solvent or a solvent pair.[6] If impurities are colored, consider adding activated charcoal to the hot solution before filtration.[3] A second purification step, such as flash chromatography, may be necessary. |
| Poor Recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled sufficiently before filtration. Minimize the amount of cold solvent used for washing the crystals.[4][6] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the recommended initial purification techniques for crude this compound?
A1: A common workflow involves an initial purification by flash column chromatography on silica gel to remove major impurities, followed by recrystallization to obtain the final high-purity product. For small-scale purification or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option.[7][8][9]
Q2: How can I monitor the purity of this compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a column chromatography and for assessing the purity of fractions.[2][10] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. Commercially available this compound is often certified with >98% purity by HPLC.[11][12][13]
Technical Questions
Q3: What solvent systems are typically used for the column chromatography of terpenoid-like compounds?
A3: For terpenoids and their derivatives, which are often non-polar to moderately polar, common solvent systems for silica gel chromatography include gradients of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.[1][14] The optimal solvent system should be determined by TLC analysis.
Q4: Are there any specific handling precautions for this compound?
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[4]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Collection and Drying:
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. realgenelabs.com [realgenelabs.com]
- 12. acebiolab.com [acebiolab.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2,3-O-Isopropylidenyl euscaphic acid in aqueous buffers
Overcoming Solubility Challenges in Aqueous Buffers
Welcome to the technical support center for 2,3-O-Isopropylidenyl euscaphic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound poorly soluble in my aqueous buffer?
A: this compound is a derivative of euscaphic acid, a type of compound known as a triterpenoid. These molecules are characteristically lipophilic (fat-loving) and hydrophobic (water-fearing) due to their large, complex carbon skeletons. The addition of the isopropylidenyl group further increases its lipophilicity, making it inherently difficult to dissolve in polar, aqueous solutions like laboratory buffers.[1][2] Poor solubility can lead to compound precipitation, which can cause issues such as underestimated activity, variable data, and inaccurate results in biological assays.[3]
Q2: What is the recommended first step for dissolving this compound for a biological assay?
A: The standard and most effective initial approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice due to its powerful ability to dissolve a wide range of hydrophobic compounds.[2][4][5] The parent compound, euscaphic acid, is known to be soluble in DMSO.[1][6]
Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. What should I do?
A: This is a common issue that occurs when the final concentration of the compound in the buffer exceeds its solubility limit, even in the presence of a small amount of DMSO. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to your buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to immediate precipitation.
-
Increase Final DMSO Concentration: You can try slightly increasing the final percentage of DMSO in your assay medium. However, you must first perform a vehicle control experiment to ensure the new DMSO concentration is not toxic to your cells or does not interfere with your assay.[7][8]
-
Use a Carrier Protein: Adding a protein like Bovine Serum Albumin (BSA) to the buffer can sometimes help to keep hydrophobic compounds in solution.
Q4: I cannot use DMSO in my experiment due to potential interference or toxicity. What are the alternatives?
A: If DMSO is not an option, several other methods can be employed. The most common alternatives are using cyclodextrins, adjusting the pH, or using surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate the hydrophobic compound, forming an "inclusion complex" that is water-soluble.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective derivative.[10][11]
-
pH Adjustment: this compound contains a carboxylic acid group. At neutral or acidic pH, this group is protonated (R-COOH) and less soluble. By raising the pH of the buffer to a basic level (e.g., pH > 8), the carboxylic acid will be deprotonated (R-COO-), forming a more soluble salt.[][13] You must confirm that the altered pH will not affect your experimental system or the stability of the compound.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that entrap the hydrophobic compound and increase its solubility.[14][15] It is critical to verify that the chosen surfactant does not interfere with the assay.[15]
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Primary Mechanism | Typical Starting Conc. | Pros | Cons |
| Co-solvents | Reduces solvent polarity.[] | 0.1% - 1.0% (DMSO) | Simple, effective for high-concentration stocks.[2] | Can be toxic to cells at higher concentrations; potential for assay interference.[8] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule into a soluble complex.[10] | 1-5% (w/v) HP-β-CD | Low toxicity; can significantly increase solubility.[10] | May not be effective for all compounds; can be a more complex preparation.[11] |
| pH Adjustment | Converts the acidic compound to its more soluble anionic salt form.[13] | Adjust to pH > 8.0 | Simple and cost-effective.[] | Requires compound to have an ionizable group; altered pH may harm cells or affect protein activity. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound.[15] | 0.01% - 0.1% | Can be very effective. | High potential for assay interference and cell toxicity; requires careful validation.[14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (MW: 528.8 g/mol ) required to make a 10 mM solution.
-
Weigh Compound: Accurately weigh the calculated mass using an analytical balance in a suitable microcentrifuge tube or vial.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, briefly sonicate the vial in a room temperature water bath until all solid is dissolved.[6]
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a stock solution (e.g., 10% w/v). Gentle warming may be required to fully dissolve the cyclodextrin (B1172386). Allow the solution to cool to room temperature.
-
Prepare Compound Stock: Prepare a concentrated stock of the compound in a minimal amount of an organic solvent like ethanol (B145695) or DMSO (e.g., 100 mM in DMSO).
-
Form the Complex: While vortexing the HP-β-CD solution, slowly add the concentrated compound stock drop-wise. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1) to favor complex formation.
-
Equilibrate: Stir the resulting mixture at room temperature for several hours (or overnight) to allow for complete complexation.
-
Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate before use in your experiment.
Visualizations
Workflow for Selecting a Solubilization Method
Caption: A decision tree for troubleshooting solubility issues.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Effect of pH on Carboxylic Acid Solubility
Caption: Equilibrium between soluble and insoluble forms of an acidic compound.
References
- 1. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Euscaphic acid | LDL | PI3K | NO Synthase | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. alzet.com [alzet.com]
- 11. researchgate.net [researchgate.net]
- 13. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 14. Making sure you're not a bot! [bjpharm.org.uk]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Stability of 2,3-O-Isopropylidenyl Euscaphic Acid in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidenyl euscaphic acid. The information is designed to address common stability-related issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of triterpenoid (B12794562) saponins (B1172615) like euscaphic acid derivatives in solution is primarily influenced by pH, temperature, light exposure, and the presence of enzymes or metal ions.[1] High temperatures can accelerate degradation, while both acidic and alkaline pH can lead to hydrolysis of labile functional groups.[1][2][3]
Q2: What is the recommended storage condition for solutions of this compound?
A2: For optimal stability, solutions should be stored at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation.[1] It is also advisable to protect solutions from light by using amber vials or by covering the container with aluminum foil.
Q3: I am observing a decrease in the concentration of my compound over time. What could be the cause?
A3: A decrease in concentration suggests degradation. Potential causes include hydrolysis due to inappropriate pH, thermal degradation if stored at room temperature, or photodegradation if exposed to light. It is also possible that the compound is adsorbing to the surface of the storage container. Consider performing a stability study at different pH values and temperatures to identify the cause.
Q4: How can I monitor the stability of this compound in my solution?
A4: The stability can be monitored by using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[4] A stability-indicating method should be developed and validated to separate the intact drug from its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in the chromatogram of a stability sample. | Degradation: The compound may be degrading into one or more new chemical entities. | 1. Characterize Degradants: Use a mass spectrometer to identify the mass of the new peaks and propose potential structures. 2. Forced Degradation Study: Perform a forced degradation study (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally produce and identify degradation products. This will help to confirm the degradation pathway. 3. Optimize Storage Conditions: Based on the degradation profile, adjust the pH, temperature, and light protection of your solution to enhance stability. |
| Changes in the peak area or shape of the main compound. | Isomerization or Epimerization: The compound might be converting into isomers with similar UV-Vis spectra but different retention times. | 1. High-Resolution Chromatography: Use a high-resolution HPLC column and optimize the mobile phase to try and separate the isomers. 2. NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify structural changes. |
Issue 2: Poor Solubility or Precipitation
| Symptom | Possible Cause | Suggested Solution |
| The compound precipitates out of solution over time. | pH-dependent Solubility: The solubility of triterpenoid saponins can be highly dependent on the pH of the solution.[5] Changes in pH upon storage could lead to precipitation. Aggregation: Saponins are known to form micelles or aggregates, which can sometimes lead to precipitation.[5] | 1. Determine pH-Solubility Profile: Measure the solubility of the compound across a range of pH values to identify the optimal pH for dissolution and stability. 2. Use Co-solvents: Consider the use of organic co-solvents (e.g., ethanol, DMSO) to improve and maintain solubility. Ensure the chosen co-solvent is compatible with your downstream experiments. 3. Buffering: Use a suitable buffer system to maintain a constant pH. |
Experimental Protocols
Protocol 1: Preliminary Stability Study
This protocol outlines a basic experiment to assess the stability of this compound in a given solvent system.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the desired solvent.
-
Sample Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the aliquots under different conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C / 60% Relative Humidity (Ambient)
-
40°C / 75% Relative Humidity (Accelerated)
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms and the concentration of the parent compound at each time point to the initial (time 0) sample.
Protocol 2: pH-Dependent Stability Study
This protocol is designed to evaluate the stability of the compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant at each pH.
Data Presentation
Table 1: Hypothetical Stability Data for this compound (1 mg/mL) in Methanol
| Storage Condition | Time Point | % Remaining of Initial Concentration | Observations |
| -20°C | 1 Month | 99.5% | No significant degradation |
| 4°C | 1 Month | 98.2% | Minor degradation |
| 25°C | 1 Week | 91.3% | Significant degradation, one major degradant peak |
| 40°C | 1 Week | 75.8% | Extensive degradation, multiple degradant peaks |
Table 2: Hypothetical pH-Dependent Stability Data (at 40°C)
| pH | Time Point (hours) | % Remaining of Initial Concentration |
| 3.0 | 24 | 85.1% |
| 5.0 | 24 | 95.6% |
| 7.0 | 24 | 98.9% |
| 9.0 | 24 | 80.3% |
Visualizations
Caption: Workflow for a preliminary stability study.
Caption: A potential degradation pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in cell proliferation assays with euscaphic acid
Welcome to the technical support center for troubleshooting inconsistent results in cell proliferation assays with euscaphic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is euscaphic acid and what is its known mechanism of action in cancer cells?
Euscaphic acid is a triterpenoid (B12794562) compound that has been shown to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Its primary mechanism of action involves the suppression of the PI3K/AKT/mTOR signaling pathway.[1][3][4] By inhibiting this pathway, euscaphic acid can lead to cell cycle arrest and induce programmed cell death (apoptosis).[1][3]
Q2: I am observing high variability between my replicate wells. What are the potential causes?
High variability in replicate wells is a common issue in cell-based assays and can stem from several factors:
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Inconsistent Cell Seeding: Uneven distribution of cells during plating is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
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Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth. It is advisable to avoid using the outer wells for experimental data.
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Compound Precipitation: Euscaphic acid, being a natural product, may have limited solubility in aqueous media. Precipitation of the compound can lead to inconsistent concentrations across wells.
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Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability.
Q3: My results show an unexpectedly high cell viability, or even a proliferative effect, at concentrations where I expect cytotoxicity. What could be happening?
This phenomenon can be particularly prevalent when working with natural compounds like triterpenoids in metabolic assays such as the MTT or XTT assay.
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Direct Reduction of Assay Reagent: Triterpenoids can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) product, independent of cellular metabolic activity.[5] This leads to a false positive signal, suggesting higher cell viability than is actually present.[5]
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Biphasic Dose-Response (Hormesis): Some compounds can exhibit a biphasic or hormetic effect, where low doses stimulate cell proliferation and high doses are inhibitory. This is a known phenomenon for some phytochemicals.
Q4: How can I be sure that the results I'm seeing are due to the cytotoxic effect of euscaphic acid and not an artifact of the assay?
It is crucial to include proper controls and potentially use orthogonal (different) assay methods to validate your findings.
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Cell-Free Controls: To test for direct reduction of your assay reagent, include control wells with your compound and the assay reagent in cell-free media. A color change in these wells indicates interference.
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Alternative Assays: Consider using a non-metabolic assay to confirm your results. Assays that measure total protein content (e.g., Sulforhodamine B - SRB) or ATP levels (e.g., CellTiter-Glo®) are less likely to be affected by the reducing properties of triterpenoids.[5] Assays that directly measure DNA synthesis, such as the BrdU or EdU incorporation assays, can also provide a more direct measure of proliferation.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Results
| Symptom | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension. Mix the cell suspension between pipetting steps. |
| Edge effects | Avoid using the outer wells of the microplate for data points. Fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation | Visually inspect wells for precipitate after adding euscaphic acid. If observed, refer to the solubility troubleshooting guide below. | |
| Pipetting inconsistency | Use calibrated pipettes and practice consistent pipetting technique. | |
| Poor correlation between experiments | Variation in cell passage number or health | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and have high viability before seeding. |
| Inconsistent incubation times | Use a precise timer for all incubation steps. |
Guide 2: Solubility Issues with Euscaphic Acid
| Symptom | Potential Cause | Troubleshooting Steps |
| Visible precipitate in stock solution or culture wells | Poor solubility of euscaphic acid | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. The final concentration of the solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. |
| Use gentle warming or sonication to aid dissolution of the stock solution. | ||
| Perform serial dilutions of the stock solution in culture medium, ensuring thorough mixing at each step. | ||
| Inconsistent results at higher concentrations | Compound precipitation at higher concentrations | Visually confirm the absence of precipitate at all tested concentrations. If precipitation is observed at higher concentrations, these data points may not be reliable. Consider using a different solvent or a formulation aid if solubility remains a major issue. |
Data Presentation
Table 1: Reported IC50 Values of Euscaphic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | MTT | 48 | ~10 µg/mL (~20.5) | [1] |
| C666-1 | Nasopharyngeal Carcinoma | MTT | 48 | ~10 µg/mL (~20.5) | [1] |
| Raji | Non-Hodgkin Lymphoma | Not Specified | Not Specified | Not Specified | [2] |
| Calf DNA polymerase α | (Biochemical Assay) | DNA Polymerase Assay | Not Specified | 61 | [3] |
| Rat DNA polymerase β | (Biochemical Assay) | DNA Polymerase Assay | Not Specified | 108 | [3] |
Note: This table is compiled from available literature and further experimental validation is recommended for specific cell lines and conditions.
Experimental Protocols
Detailed Protocol for MTT Cell Proliferation Assay with Euscaphic Acid
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Materials:
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Euscaphic Acid
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Dimethyl sulfoxide (B87167) (DMSO)
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Cell line of interest
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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96-well flat-bottom cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
2. Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Dilute the cells to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of euscaphic acid in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the euscaphic acid stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include the following controls on your plate:
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Vehicle Control: Cells treated with the same final concentration of DMSO as the experimental wells.
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Untreated Control: Cells in culture medium only.
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Cell-Free Blank: Culture medium only (no cells).
-
Compound Control (Cell-Free): Euscaphic acid at all tested concentrations in culture medium without cells to check for direct MTT reduction.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared euscaphic acid dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the cell-free blank from all other readings.
-
If the compound control (cell-free) shows significant absorbance, subtract these values from the corresponding treated cell wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the euscaphic acid concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: A streamlined workflow for assessing cell proliferation with euscaphic acid.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Welcome to the technical support center for the analysis of euscaphic acid and related triterpenoids. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their HPLC separations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for separating euscaphic acid and its related compounds?
A1: A good starting point for the separation of euscaphic acid and other triterpenoids is reverse-phase HPLC (RP-HPLC). A C18 column is the most common choice for the stationary phase. The mobile phase typically consists of a gradient of acetonitrile (B52724) or methanol (B129727) and water. To improve peak shape and resolution, it is highly recommended to add a small amount of acid, such as formic acid or acetic acid, to the mobile phase.[1][2][3]
Q2: How should I prepare my plant material for HPLC analysis of euscaphic acid?
A2: A common method involves macerating the dried and powdered plant material in a solvent like methanol.[4] For a more exhaustive extraction, successive extractions with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and n-butanol) can be performed.[4] The resulting extract should then be filtered, concentrated, and dissolved in a suitable solvent, such as methanol, before injection into the HPLC system.[2][5] It is crucial to filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[2]
Q3: What detection wavelength should I use for euscaphic acid and related triterpenoids?
A3: Triterpenoids like euscaphic acid often lack a strong chromophore, which can make UV detection challenging. However, they can often be detected at low UV wavelengths, typically around 210 nm.[4] If sensitivity is an issue, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed for better sensitivity and selectivity.[3][6]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of euscaphic acid and related triterpenoids.
Poor Peak Resolution
Issue: My peaks for euscaphic acid and other triterpenoids are overlapping and not well-separated.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient elution program. Adjusting the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[7][8][9] Try different organic modifiers; for instance, if you are using acetonitrile, try methanol, as this can alter the elution order. |
| Incorrect pH of the Mobile Phase | For acidic compounds like euscaphic acid, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress ionization and lead to sharper, more symmetrical peaks.[1] The pH of the mobile phase should ideally be at least 2 pH units away from the pKa of the analyte.[9] |
| Suboptimal Column Temperature | Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of your compounds. Conversely, lowering the temperature can sometimes increase retention and improve separation. |
| Flow Rate is Too High | Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can lead to better separation. |
| Column Efficiency is Low | Ensure you are using a high-efficiency column with a smaller particle size (e.g., sub-2 µm for UHPLC).[9] Also, check if the column is old or has been contaminated, as this can lead to a loss of resolution. |
Peak Tailing
Issue: The peaks in my chromatogram are asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | For acidic analytes like euscaphic acid, interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Using a base-deactivated column or adding an acidic modifier to the mobile phase can help mitigate this.[10] |
| Column Overload | Injecting too much sample can lead to peak tailing. Try diluting your sample or injecting a smaller volume.[11] |
| Contamination of the Column | Strongly retained impurities from previous injections can interfere with the chromatography. Flush the column with a strong solvent to remove any contaminants. |
| Incompatible Sample Solvent | The solvent in which your sample is dissolved should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[11] |
Variable Retention Times
Issue: The retention times of my peaks are shifting between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Leaks in the System | Check all fittings and connections for any signs of leaks. Leaks can cause fluctuations in the mobile phase composition and flow rate, leading to inconsistent retention times.[12] |
| Air Trapped in the Pump | Air bubbles in the pump can cause the flow rate to be unstable. Degas your mobile phase thoroughly and prime the pump to remove any trapped air.[12] |
| Changes in Mobile Phase Composition | If you are manually mixing your mobile phase, ensure the composition is consistent for each batch. For online mixing, ensure the proportioning valves are functioning correctly.[12] |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature, as even small changes in temperature can affect retention times.[12] |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
Experimental Protocols
Here are detailed methodologies for key experiments related to the HPLC analysis of euscaphic acid.
Protocol 1: Sample Preparation from Plant Material
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Drying and Grinding: Dry the plant material (e.g., leaves, roots) at room temperature until a constant weight is achieved. Pulverize the dried material into a fine powder (e.g., 200 mesh).[4][6]
-
Extraction:
-
Maceration: Weigh 50 g of the powdered sample and macerate it with 350 mL of methanol in an Erlenmeyer flask. Allow this to stand for 24 hours with periodic stirring. Repeat this process multiple times to ensure complete extraction.[4]
-
Reflux Extraction: Alternatively, reflux 0.25 g of the dried powder with 50 mL of a methanol and chloroform (B151607) mixture (1:9) at 60°C for 1 hour.[6]
-
-
Filtration and Concentration: Filter the extract through filter paper to remove solid plant material. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[4]
-
Final Sample Preparation: Dissolve the concentrated residue in a known volume of a suitable solvent, such as methanol.[2][5] Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[2]
Protocol 2: General RP-HPLC Method for Euscaphic Acid
-
Column: C18, 5 µm, 4.6 mm i.d. x 250 mm[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol with 0.1% Formic Acid
-
-
Gradient Program: A scouting gradient can be run from 10% to 100% B over 30 minutes to determine the approximate elution time of the compounds of interest.[13] Based on the scouting run, the gradient can be optimized for better resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Example HPLC Parameters for Triterpenoid Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | C8 | Phenyl |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | 0.05 M Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B in 30 min | 40-90% B in 25 min | 30-70% B in 40 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30°C | 35°C | 25°C |
| Detection | UV at 210 nm | ELSD | MS (ESI-) |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. uhplcs.com [uhplcs.com]
- 11. ijsdr.org [ijsdr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Synthesis of Euscaphic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of euscaphic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of euscaphic acid derivatives?
A1: The primary challenges in synthesizing derivatives of euscaphic acid stem from its complex structure, which includes a carboxylic acid at C-28 and three hydroxyl groups at C-2, C-3, and C-19. Key difficulties include:
-
Selective Reactivity: Achieving selective modification of one functional group without affecting the others requires careful planning and the use of protecting groups.
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Steric Hindrance: The bulky triterpenoid (B12794562) skeleton can hinder the approach of reagents to certain reactive sites.
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Purification: The separation of the desired derivative from starting material, byproducts, and regioisomers can be challenging due to similar polarities.
-
Solubility: Euscaphic acid and some of its derivatives have poor solubility in common organic solvents, which can complicate reactions and purification.
Q2: How can I selectively protect the hydroxyl groups of euscaphic acid?
A2: Selective protection is crucial for directing reactivity to the desired functional group. A common strategy for polyhydroxylated triterpenoids like euscaphic acid is to exploit the different reactivity of the hydroxyl groups. For instance, the cis-diol at the C-2 and C-3 positions can be selectively protected as an acetonide (e.g., 2,3-O-isopropylidene euscaphic acid). This leaves the C-19 hydroxyl and the C-28 carboxylic acid available for further modification.
Q3: What are the recommended methods for purifying euscaphic acid derivatives?
A3: Purification of euscaphic acid derivatives often requires chromatographic techniques.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard method. The choice of eluent system is critical and often involves a gradient of polar and non-polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) to effectively separate compounds with close retention factors.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity compounds, reversed-phase preparative HPLC is often employed.
-
Crystallization: If the derivative is a solid, crystallization can be an effective final purification step.
Troubleshooting Guides
Selective Esterification of the C-28 Carboxylic Acid
Problem: Low yield of the desired C-28 ester with side products from reactions at the hydroxyl groups.
| Potential Cause | Troubleshooting Solution |
| Non-selective reaction conditions. | Use a milder esterification method that is selective for carboxylic acids in the presence of alcohols. For example, using a carbodiimide (B86325) coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine). |
| Steric hindrance at the C-28 position. | Increase the reaction time and/or temperature. Consider using a less sterically hindered alcohol for the esterification. |
| Side reactions at hydroxyl groups. | Protect the hydroxyl groups before esterification. For example, protect the C-2 and C-3 hydroxyls as an acetonide. |
Glycosylation of Euscaphic Acid
Problem: Formation of a complex mixture of glycosylated products with low yield of the desired glycoside.
| Potential Cause | Troubleshooting Solution |
| Multiple reactive hydroxyl groups. | Protect the hydroxyl groups that are not intended for glycosylation. For example, to achieve glycosylation at the C-19 hydroxyl, protect the C-2 and C-3 diol as an acetonide. |
| Poor reactivity of the hydroxyl group. | Activate the hydroxyl group or use a more reactive glycosyl donor. Consult literature for suitable glycosylation methods for sterically hindered secondary alcohols. |
| Anomeric mixture formation. | Optimize the reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired anomer (α or β). The choice of glycosyl donor and promoter is critical. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene Euscaphic Acid (Protection of C-2 and C-3 Diol)
Objective: To selectively protect the cis-diol at C-2 and C-3 of euscaphic acid.
Materials:
-
Euscaphic acid
-
2,2-Dimethoxypropane
-
Acetone (B3395972) (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve euscaphic acid in anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of a C-28 Ester of 2,3-O-Isopropylidene Euscaphic Acid
Objective: To esterify the C-28 carboxylic acid of the protected euscaphic acid.
Materials:
-
2,3-O-Isopropylidene euscaphic acid
-
Desired alcohol (e.g., ethanol)
-
DCC (N,N'-dicyclohexylcarbodiimide)
-
DMAP (4-dimethylaminopropyl)pyridine)
-
Dichloromethane (DCM, anhydrous)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3-O-isopropylidene euscaphic acid and the desired alcohol in anhydrous dichloromethane.
-
Add DMAP (catalytic amount) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for euscaphic acid derivatives.
Caption: Troubleshooting logic for euscaphic acid synthesis.
How to avoid degradation of 2,3-O-Isopropylidenyl euscaphic acid during storage
This technical support center provides guidance on the proper storage and handling of 2,3-O-Isopropylidenyl euscaphic acid to minimize degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The most significant cause of degradation for this compound is the hydrolysis of the isopropylidene (acetonide) protecting group.[1][2] This reaction is catalyzed by acidic conditions, leading to the formation of euscaphic acid and acetone. Even trace amounts of acid in storage solvents or on storage container surfaces can initiate this degradation.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. Storage at low temperatures, such as -20°C, is recommended to slow down any potential degradation reactions. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to air and moisture.[3][4]
Q3: How should I store solutions of this compound?
A3: Solutions are generally more prone to degradation than the solid material. If you must store the compound in solution, use a high-purity, anhydrous, and aprotic solvent. It is crucial to avoid acidic conditions. Prepare solutions fresh whenever possible. For short-term storage, keep the solution at a low temperature (e.g., -20°C or -80°C) in a tightly sealed vial with an inert atmosphere.
Q4: I suspect my sample of this compound has degraded. How can I confirm this?
A4: Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. In an HPLC analysis, the appearance of a new, more polar peak corresponding to euscaphic acid would indicate degradation. In ¹H NMR, the disappearance of the characteristic singlet signals for the two methyl groups of the isopropylidene group and the appearance of signals corresponding to the free diol would confirm hydrolysis.
Q5: Can I use solvents like methanol (B129727) or ethanol (B145695) to dissolve this compound for storage?
A5: It is not recommended to store this compound in protic solvents like methanol or ethanol for extended periods, as they can participate in hydrolysis, especially in the presence of any acidic impurities. If these solvents are necessary for your experiment, prepare the solution immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of biological activity. | Degradation of the compound. | Confirm the purity of your sample using HPLC or NMR. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments. |
| Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate. | Hydrolysis of the isopropylidene group. | The more polar spot likely corresponds to the unprotected euscaphic acid. Confirm by running a co-spot with a euscaphic acid standard, if available. |
| The sample appears discolored or has changed in physical appearance. | Potential degradation or contamination. | Do not use the sample. Discard it and obtain a fresh batch. Ensure proper storage conditions are maintained for the new sample. |
| Difficulty dissolving the compound in a non-polar solvent in which it was previously soluble. | The compound may have hydrolyzed to the more polar euscaphic acid. | Test the solubility of a small amount in a more polar solvent to see if the solubility characteristics have changed. Confirm degradation with an analytical method. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | -20°C or lower | Inert gas (Argon or Nitrogen) | Tightly sealed, amber glass vial | Long-term |
| Solid | 2-8°C | Inert gas (Argon or Nitrogen) | Tightly sealed, amber glass vial | Short-term |
| Solution (in anhydrous, aprotic solvent) | -20°C or -80°C | Inert gas (Argon or Nitrogen) | Tightly sealed vial with a PTFE-lined cap | Very short-term (prepare fresh if possible) |
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
1. Objective: To determine the stability of this compound under specific storage conditions.
2. Materials:
- This compound sample
- HPLC-grade acetonitrile (B52724) and water
- Formic acid (or other suitable modifier)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
3. Method:
- Sample Preparation:
- Prepare a stock solution of this compound in a suitable anhydrous, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
- Initial Analysis (Time Zero):
- Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to establish the initial purity.
- HPLC Conditions (example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Stability Testing:
- Store the aliquots under the defined conditions.
- At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
- Allow the sample to come to room temperature before analysis.
- Analyze the sample by HPLC using the same method as the initial analysis.
- Data Analysis:
- Compare the chromatograms from the different time points to the initial chromatogram.
- Calculate the percentage of the parent compound remaining and the percentage of any new degradation peaks. The primary degradation product is expected to be euscaphic acid.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for assessing the stability of the compound.
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
Technical Support Center: Bioassays for Triterpenoid Compounds
This guide provides troubleshooting advice and detailed protocols for researchers working with triterpenoid (B12794562) compounds. The inherent hydrophobicity of many triterpenoids presents unique challenges in bioassay development. This center addresses common issues to help ensure reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section covers the most common issues encountered when working with triterpenoids, from initial compound handling to data interpretation.
Compound Handling and Solubility
Question: My triterpenoid compound is precipitating in the cell culture medium. What can I do?
Answer: This is a frequent challenge due to the hydrophobic nature of most triterpenoids. Plant-derived pentacyclic triterpenoids, in particular, often have poor aqueous solubility.[1][2]
Troubleshooting Steps:
-
Check Solvent Concentration: The final concentration of the organic solvent (typically DMSO) used to dissolve the compound should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to concentrations as low as 0.1%.[3][4][5][6][7] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle control experiment.
-
Optimize Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous culture medium, keeping the final solvent concentration below the cytotoxic threshold.
-
Use Pre-warmed Media: When making the final dilution, add the DMSO stock solution to pre-warmed (37°C) culture medium and vortex or pipette immediately to facilitate dispersion.
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Consider Serum Concentration: Serum proteins can sometimes bind to hydrophobic compounds, affecting their availability and solubility. Evaluate if altering the serum percentage in your assay medium is feasible and justifiable for your experimental context.
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Assess for Aggregation: Triterpenoids can form colloidal aggregates in assay buffers, which may lead to false-positive results.[8] Including a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) can sometimes prevent this.[8]
Cytotoxicity and Cell Viability Assays
Question: I am seeing inconsistent results in my MTT/SRB cytotoxicity assay. What are the potential causes?
Answer: Inconsistent results can stem from compound precipitation, interference with the assay chemistry, or suboptimal assay conditions.
Troubleshooting Steps:
-
Visual Inspection for Precipitation: Before adding the assay reagent, always inspect the wells of your microplate under a microscope. Note any signs of compound precipitation, which can interfere with optical density readings and affect cell health unevenly.
-
Assay Interference: The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[9][10][11] If your triterpenoid has reducing properties, it could directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Consider running a control plate without cells to check for direct MTT reduction by the compound.
-
Optimize Cell Seeding Density: Ensure the cell seeding density allows for exponential growth throughout the entire incubation period. Over-confluence or sparse cultures can lead to variable metabolic rates and unreliable results.[12]
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Complete Formazan (B1609692) Solubilization (MTT Assay): For the MTT assay, ensure the purple formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization is a major source of variability.[10][11]
-
Sufficient Washing (SRB Assay): For the Sulforhodamine B (SRB) assay, which stains total cellular protein, ensure that unbound dye is thoroughly washed away with 1% acetic acid to minimize background noise.[12][13][14][15]
Section 2: Data & Experimental Protocols
Quantitative Data Tables
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type Sensitivity | Recommended Max DMSO Concentration | Notes |
| Most Cancer Cell Lines | 0.5%[4][6] | Some robust lines may tolerate up to 1%, but this requires validation.[3][4] |
| Sensitive & Primary Cells | ≤ 0.1%[3][4][5] | Primary cultures are often much more sensitive to solvent toxicity.[4] |
| General Starting Point | 0.1%[3][4][5] | This is widely considered a safe starting concentration for most cell lines. |
Table 2: Example IC50 Values for Common Triterpenoids in Cancer Cell Lines (48h Treatment)
| Compound | Cell Line | Assay Type | Reported IC50 (µM) |
| Ursolic Acid | MDA-MB-231 (Breast) | CCK-8 | 24.0 ± 1.8[16] |
| Ursolic Acid | MCF-7 (Breast) | CCK-8 | 29.2 ± 2.1[16] |
| Ursolic Acid | T47D (Breast) | SRB | ~50.5 (converted from 231 µg/ml)[17] |
| Celastrol (B190767) | AGS (Gastric) | MTT | 3.77[18][19] |
| Celastrol | EPG85-257 (Gastric) | MTT | 6.9[18][19] |
Note: IC50 values are highly dependent on the specific cell line, assay method, and experimental conditions (e.g., incubation time).
Detailed Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[14][20]
Materials:
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.4% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well) and allow them to attach for 24 hours.[12]
-
Compound Treatment: Treat cells with serial dilutions of the triterpenoid compound and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[13]
-
Washing: Remove the TCA and wash the plates four to five times with 1% acetic acid to remove excess dye.[13][15]
-
Drying: Allow the plates to air dry completely.[13]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Final Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[12][15]
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[12]
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[15][20]
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[21] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[22] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[22][23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[22]
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)[23]
-
Cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce Apoptosis: Treat cells with the triterpenoid compound for the desired time. Include negative (vehicle-treated) and positive controls.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. Combine with any floating cells from the supernatant. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS. Centrifuge and carefully discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Final Dilution: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[23]
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for NF-κB Pathway Activation
Many triterpenoids exert their effects by modulating signaling pathways like NF-κB.[24][25] A common method to assess this is to measure the phosphorylation of key proteins (e.g., IκBα, p65) or the translocation of NF-κB subunits to the nucleus.[26][27]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment & Lysis: Treat cells with the triterpenoid compound, with or without a stimulant like LPS or TNF-α. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.[26]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run to separate proteins by size.[26][28]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][28]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[26]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[28]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Washing: Repeat the washing step as in step 8.[28]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Section 3: Visual Guides
Experimental and Logical Workflows
Caption: Troubleshooting workflow for triterpenoid precipitation.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. Inhibitory Effects of Ursolic Acid on the Stemness and Progression of Human Breast Cancer Cells by Modulating Argonaute-2 [mdpi.com]
- 17. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The effect of celastrol in combination with 5-fluorouracil on proliferation and apoptosis of gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. kumc.edu [kumc.edu]
- 24. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Interpretation of mass spectrometry fragmentation for euscaphic acid derivatives
Welcome to the technical support center for the analysis of euscaphic acid and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic mass spectrometry fragmentation patterns of euscaphic acid?
A1: In negative ion mode electrospray ionization (ESI-MS), euscaphic acid typically exhibits a deprotonated molecule [M-H]⁻ at an m/z of approximately 487.4. Subsequent fragmentation (MS/MS) often reveals characteristic neutral losses:
-
Loss of water (H₂O): A prominent fragment ion is observed at m/z 469.4, corresponding to [M-H-H₂O]⁻.
-
Sequential losses: Further fragmentation can lead to ions such as [M-H-CO₂-H₂O-H₂O]⁻ at m/z 407.4[1].
It is crucial to optimize collision energy to obtain these characteristic fragments, as triterpene acids can sometimes be resistant to fragmentation at low energies[2].
Q2: How do glycosidic derivatives of euscaphic acid fragment in MS/MS?
A2: Glycosidic derivatives of euscaphic acid, like other triterpenoid (B12794562) saponins (B1172615), primarily fragment through the cleavage of glycosidic bonds. This results in the sequential loss of sugar moieties. The observed neutral losses correspond to the mass of the sugar residues, for example:
-
Hexose (e.g., glucose, galactose): 162 Da
-
Pentose (e.g., arabinose, xylose): 132 Da
-
Deoxyhexose (e.g., rhamnose): 146 Da
-
Glucuronic acid: 176 Da
Cross-ring cleavages of the sugar units can also occur, providing more detailed structural information about the sugar linkages[3][4]. The fragmentation pattern can be influenced by the type of sugar, the linkage positions, and the presence of acyl groups on the sugar chain[3][4].
Q3: What are the expected fragmentation patterns for ester derivatives of euscaphic acid?
A3: Ester derivatives of euscaphic acid will show fragmentation patterns characteristic of both the euscaphic acid core and the ester functional group. Common fragmentation pathways for esters include:
-
α-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty rearrangement: This is common for esters with longer alkyl chains and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by a beta-cleavage.
-
Loss of the alkoxy group (-OR): This results in the formation of an acylium ion.
The specific fragments observed will depend on the nature of the esterifying group.
Troubleshooting Guides
This section provides solutions to common issues encountered during the LC-MS/MS analysis of euscaphic acid derivatives.
| Problem | Possible Causes | Troubleshooting Solutions |
| Poor Signal Intensity / No Peak | - Inappropriate mobile phase pH affecting ionization. - High concentration of additives (e.g., formic acid) causing signal suppression. - Co-eluting matrix components suppressing the analyte signal (ion suppression). - Insufficient sample concentration. | - Optimize Mobile Phase: For triterpene acids like euscaphic acid, lower concentrations of formic acid (e.g., 0.1-0.2‰) in the mobile phase can enhance sensitivity by reducing matrix effects[5][6]. - Improve Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Adjust Gradient: Modify the chromatographic gradient to separate the analyte from co-eluting interferences. - Increase Sample Concentration: If sensitivity is the issue, concentrate the sample prior to injection. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | - Column overload due to high sample concentration. - Incompatibility between the injection solvent and the mobile phase. - Secondary interactions with the column stationary phase or hardware. - Column degradation or contamination. | - Dilute Sample: Inject a more dilute sample to check for column overload. - Solvent Matching: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. - Use of Metal-Free Columns: For compounds prone to chelation, metal-free HPLC columns can improve peak shape. - Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Inconsistent Retention Times | - Changes in mobile phase composition. - Fluctuation in column temperature. - Air bubbles in the pump. - Column degradation. | - Fresh Mobile Phase: Prepare fresh mobile phase and ensure proper mixing. - Temperature Control: Use a column oven to maintain a stable temperature. - Degas Solvents: Adequately degas the mobile phase to prevent air bubbles. - Equilibrate Column: Ensure the column is fully equilibrated before each run. |
| High Background Noise | - Contaminated mobile phase or solvents. - Column bleed. - Contamination in the MS ion source. | - Use High-Purity Solvents: Employ LC-MS grade solvents and additives. - Column Conditioning: Condition a new column according to the manufacturer's instructions. - Source Cleaning: Clean the ion source components as per the instrument manual. |
Experimental Protocols
Sample Preparation from Plant Material
A general protocol for the extraction of euscaphic acid and its derivatives from plant matrices is as follows:
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) to a constant weight and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with a suitable solvent (e.g., 70-80% methanol (B129727) or ethanol) at room temperature or with heating.
-
Alternatively, use ultrasonication or microwave-assisted extraction to improve efficiency.
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (Optional but Recommended for LC-MS):
-
Liquid-Liquid Extraction (LLE): Partition the concentrated extract between water and an immiscible organic solvent (e.g., n-butanol) to enrich the saponin (B1150181) fraction.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to further clean up the extract.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous extract onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute the saponins with methanol.
-
-
-
Final Preparation: Evaporate the purified fraction to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of euscaphic acid derivatives.
| Parameter | Typical Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Ion Source Temperature | 300 - 550 °C |
| Ion Spray Voltage | -4.0 to -5.0 kV |
| Multiple Reaction Monitoring (MRM) Transitions (for quantitative analysis of euscaphic acid) | * Precursor Ion (Q1): m/z 487.4 * Product Ion (Q3): m/z 469.3[6] |
Signaling Pathway
Euscaphic acid has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram illustrates the key points of inhibition.
Caption: Inhibition of NF-κB and MAPK signaling pathways by euscaphic acid.
References
Method refinement for analytical procedure development ICH Q14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on method refinement for analytical procedure development, in alignment with the ICH Q14 guideline.
Troubleshooting Guides
Issue: Difficulty in Defining a Meaningful Analytical Target Profile (ATP)
Q1: Our team is struggling to define a comprehensive Analytical Target Profile (ATP). What are the key considerations we might be missing?
A1: A well-defined ATP is the foundation of your analytical procedure development and should be established at the outset.[1][2][3][4] If you are facing challenges, consider the following:
-
Insufficient Link to the Quality Target Product Profile (QTPP): The ATP should directly support the measurement of the drug product's Critical Quality Attributes (CQAs) as defined in the QTPP.[1][5] Ensure there is a clear and documented link between each analytical performance characteristic in the ATP and the product's quality characteristics.
-
Overly Prescriptive Technological Choices: The ATP should initially be technology-agnostic.[6] Avoid defining specific analytical techniques or instrument parameters in the ATP itself. The focus should be on what needs to be measured and to what level of quality, not how it will be measured.
-
Vague Performance Criteria: Performance criteria for each analytical procedure performance characteristic (e.g., accuracy, precision, specificity, range) should be quantitative and justified.[1][5] For example, instead of stating "high precision," specify "a relative standard deviation of ≤ 2.0%."
-
Lack of Cross-Functional Input: The development of the ATP should involve a multidisciplinary team, including members from analytical development, quality assurance, regulatory affairs, and process development. This ensures all perspectives are considered.
Q2: How can we translate the product's CQAs into specific performance criteria for the ATP?
A2: The translation of CQAs into ATP performance criteria is a critical step. A systematic approach is recommended:
-
Identify the CQA to be Measured: Clearly state the CQA and its acceptable limits (e.g., impurity X not to exceed 0.15%).
-
Determine the Required Analytical Performance: For each CQA, define the necessary performance of the analytical method. For instance, to accurately quantify an impurity at its limit, the method's limit of quantitation (LOQ) must be sufficiently below that limit.
-
Set Acceptance Criteria: Establish quantitative acceptance criteria for each relevant performance characteristic. Consider historical data from similar methods and regulatory expectations.
Below is a simplified workflow for this process:
Issue: Challenges in Conducting a Thorough Risk Assessment
Q3: We are finding it difficult to identify all potential failure modes during our risk assessment of the analytical procedure. What tools can we use?
A3: A robust risk assessment is crucial for identifying parameters that could impact the performance of your analytical procedure.[7] Two highly effective tools for this purpose are the Ishikawa (Fishbone) Diagram and Failure Mode and Effects Analysis (FMEA).[8]
-
Ishikawa (Fishbone) Diagram: This tool helps to brainstorm and categorize potential causes of a specific effect (e.g., inaccurate results). The main "bones" of the diagram can represent categories such as:
-
Measurement: Instrument settings, calibration, system suitability.
-
Materials: Reagents, standards, samples.
-
Method: Sample preparation, execution of the procedure.
-
Environment: Temperature, humidity, light.
-
Man (Personnel): Training, analyst-to-analyst variability.
-
Machine (Equipment): Instrument performance, maintenance.
-
-
Failure Mode and Effects Analysis (FMEA): FMEA is a systematic, proactive method to identify and prioritize potential failures.[9] It involves evaluating each step of the analytical procedure for potential failure modes, their causes, and their effects. Each failure mode is then scored for its Severity (S), Occurrence (O), and Detectability (D) to calculate a Risk Priority Number (RPN = S x O x D).[9] This allows you to focus mitigation efforts on the highest-risk areas.
Q4: Can you provide a simplified example of an FMEA for an HPLC assay?
A4: Certainly. Below is a condensed FMEA for a hypothetical HPLC assay.
| Process Step | Potential Failure Mode | Potential Effect(s) | Potential Cause(s) | S | O | D | RPN | Recommended Action(s) |
| Sample Preparation | Incomplete dissolution of the analyte | Inaccurate, low assay results | Inadequate sonication time; incorrect solvent | 8 | 3 | 4 | 96 | Optimize and specify sonication time in the method; verify solvent suitability. |
| Chromatographic Separation | Poor peak resolution | Inaccurate quantification of analyte and impurities | Degraded column; incorrect mobile phase pH | 9 | 4 | 2 | 72 | Implement a column tracking system; specify pH adjustment procedure with tolerances. |
| Data Integration | Incorrect peak integration | Inaccurate results | Inappropriate integration parameters | 7 | 5 | 3 | 105 | Define and document integration parameters; provide training to analysts. |
Experimental Protocols
Protocol: Design of Experiments (DoE) for Method Robustness Studies
Objective: To systematically evaluate the effect of multiple analytical procedure parameters and their interactions on the method's performance, thereby establishing a Method Operable Design Region (MODR).[6][10]
Methodology:
-
Define the Scope:
-
Responses: Select the critical analytical responses to be monitored (e.g., peak resolution, tailing factor, analyte recovery).
-
Factors: Identify the method parameters to be investigated based on risk assessment (e.g., mobile phase pH, column temperature, flow rate).
-
Ranges: Define the range for each factor to be studied. These ranges should be wider than the expected normal operating range but within the limits of method failure.
-
-
Select a DoE Design:
-
For screening a large number of factors, a Fractional Factorial Design is often suitable.
-
For optimizing a smaller number of factors and understanding their interactions, a Central Composite or Box-Behnken Design is recommended.
-
-
Execute the Experimental Runs:
-
Randomize the order of the experimental runs to minimize the impact of uncontrolled variables.
-
Perform each run according to the experimental design matrix.
-
-
Analyze the Data:
-
Use statistical software to analyze the results.
-
Identify the factors that have a statistically significant effect on the responses.
-
Develop mathematical models that describe the relationship between the factors and the responses.[10]
-
-
Establish the MODR:
-
The MODR is the multidimensional space of factor settings within which the method consistently meets the predefined performance criteria.[6]
-
Visualize the MODR using contour plots or other graphical tools.
-
Frequently Asked Questions (FAQs)
Q5: What is the difference between the "minimal" and "enhanced" approaches to analytical procedure development under ICH Q14?
A5: The ICH Q14 guideline describes two approaches to analytical procedure development:
-
Minimal Approach: This is a more traditional approach that focuses on demonstrating that the method is suitable for its intended purpose through robustness testing and ensuring method suitability.[4] It involves less extensive upfront development work.
-
Enhanced Approach: This approach is more systematic and involves a deeper understanding of the analytical procedure.[1][11] Key elements of the enhanced approach include:
-
Conducting a thorough risk assessment to identify critical method parameters.[7]
-
Using multivariate experiments, such as Design of Experiments (DoE), to understand the relationships between method parameters and performance.[10]
-
Establishing an Analytical Procedure Control Strategy.[8][12]
-
Defining a Method Operable Design Region (MODR).[6]
The enhanced approach provides greater flexibility for lifecycle management and post-approval changes.[1][5]
Q6: How do we establish an effective Analytical Procedure Control Strategy?
A6: An effective Analytical Procedure Control Strategy is derived from the knowledge gained during method development and risk assessment.[8][12] It should include:
-
Controls on Method Parameters: Identification of critical method parameters and their acceptable ranges (or the MODR).
-
System Suitability Tests (SSTs): These are performed before each analytical run to ensure the system is performing as expected. SST criteria should be based on the method's performance characteristics.
-
Reagent and Standard Controls: Procedures for the qualification and handling of critical reagents and reference standards.
-
A Plan for Ongoing Method Performance Monitoring: This could involve control charting of SST results or periodic re-verification of method performance.
The control strategy ensures that the analytical procedure remains in a state of control throughout its lifecycle.[8]
Q7: We have several legacy analytical methods that were not developed using the enhanced approach. How can we adapt them to the ICH Q14 framework?
A7: Adapting legacy methods to the ICH Q14 framework is a common challenge.[8] A retrospective application of the enhanced approach is often necessary and can be resource-intensive.[8] The following steps can be taken:
-
Perform a Gap Analysis: Evaluate the existing documentation for the legacy method against the principles of ICH Q14. Identify any missing elements, such as a formally defined ATP or a comprehensive risk assessment.
-
Retroactively Establish an ATP: Based on the current understanding of the product and its CQAs, define an ATP for the existing method.
-
Conduct a Risk Assessment: Perform a risk assessment to identify the critical parameters of the legacy method.
-
Perform Additional Experimentation (if necessary): If the gap analysis and risk assessment identify areas of high uncertainty, additional experiments (such as a DoE) may be required to better understand the method's performance.
-
Establish a Formal Control Strategy: Document a comprehensive control strategy for the legacy method, including SSTs and a plan for ongoing monitoring.
-
Document the Lifecycle Management Plan: Outline how changes to the method will be managed moving forward.
By systematically applying these principles, you can enhance the robustness and regulatory flexibility of your existing analytical methods.
References
- 1. premier-research.com [premier-research.com]
- 2. biotech.com [biotech.com]
- 3. Mastering ICH Q14: What You Need To Know [registech.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q14 and the Paradigm Shift in Pharmaceutical Analytics - GMP Journal [gmp-journal.com]
- 7. ICH Q14: Analytical Procedure Lifecycle Management | BioQC [bio-qc.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. asq.org [asq.org]
- 10. jmp.com [jmp.com]
- 11. ICH Q14 Guideline on Analytical Procedure Development - Zenovel [zenovel.com]
- 12. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparative analysis of 2,3-O-Isopropylidenyl euscaphic acid vs. euscaphic acid
A detailed guide for researchers, scientists, and drug development professionals.
In the realm of natural product chemistry and drug discovery, triterpenoids represent a vast and structurally diverse class of compounds with significant therapeutic potential. Among these, euscaphic acid, a pentacyclic triterpenoid (B12794562), has garnered considerable attention for its multifaceted biological activities. This guide provides a comparative analysis of euscaphic acid and its derivative, 2,3-O-Isopropylidenyl euscaphic acid.
It is important to note at the outset that while extensive research has been conducted on euscaphic acid, detailing its pharmacological effects and mechanisms of action, publicly available experimental data on this compound is exceedingly limited. Therefore, this guide will present a comprehensive overview of euscaphic acid's performance based on published experimental data and offer a theoretical perspective on how the isopropylidene modification may influence its biological profile.
Chemical Structures
Euscaphic Acid: A pentacyclic triterpenoid of the ursane (B1242777) type, characterized by hydroxyl groups at positions 2, 3, and 19, and a carboxylic acid at position 28.
This compound: A derivative of euscaphic acid where the cis-diol at positions 2 and 3 is protected by an isopropylidene group. This modification alters the polarity and steric hindrance of the A-ring.
Performance and Biological Activity: A Comparative Overview
Due to the scarcity of data for this compound, a direct, data-driven comparison is not feasible. The following sections will detail the known activities of euscaphic acid and provide a speculative analysis of its isopropylidene derivative.
Euscaphic Acid: A Profile of Diverse Bioactivities
Euscaphic acid has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.
Anti-Cancer Activity
Euscaphic acid exhibits cytotoxic effects against various cancer cell lines.[1] Studies have shown that it can inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, primarily in the G1/S phase.[2]
Mechanism of Action: One of the key mechanisms underlying its anti-cancer effects is the suppression of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Euscaphic acid treatment has been shown to decrease the expression of key proteins in this pathway, such as PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR).[2]
Furthermore, euscaphic acid can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.[2] It also promotes cell cycle arrest by upregulating p21 and p27 and downregulating cyclin D1.[2]
Table 1: Anti-proliferative and Apoptotic Effects of Euscaphic Acid on Nasopharyngeal Carcinoma (NPC) Cells
| Cell Line | Treatment Concentration (µg/mL) | Effect | Reference |
| CNE-1, C666-1 | 5, 10 | Inhibition of proliferation, induction of apoptosis, G1/S phase cell cycle arrest | [2] |
Anti-Inflammatory Activity
Euscaphic acid has demonstrated significant anti-inflammatory properties. It can ameliorate atopic dermatitis by reducing skin inflammation and pruritus in mouse models.[3] The compound has been shown to reduce the expression of inflammatory cytokines and the activation of transcription factors involved in the inflammatory response.[3]
Mechanism of Action: The anti-inflammatory effects of euscaphic acid are partly mediated through the inhibition of the NF-κB signaling pathway. It has been shown to suppress the activation of NF-κB, a key regulator of inflammation.
Other Biological Activities
-
Anti-diabetic effects: Euscaphic acid has shown potential in managing diabetes.
-
Anticoagulant and antioxidant properties: The compound also exhibits anticoagulant and antioxidant activities.[3]
This compound: A Theoretical Perspective
While experimental data is sparse, some information is available. One study identified 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid as a new pentacyclic triterpene isolated from Rubus aleaefolius. This compound was found to inhibit the mammalian cell cycle at the G0/G1 phase with a reported MIC value of 183.8 mmol/L.[4][5]
Chemical Modification and Potential Implications:
The introduction of the isopropylidene group at the 2,3-diol position of euscaphic acid has several chemical consequences that could theoretically alter its biological activity:
-
Increased Lipophilicity: The isopropylidene group is nonpolar, and its addition will increase the overall lipophilicity of the molecule. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and altered pharmacokinetics.
-
Steric Hindrance: The bulky isopropylidene group can introduce steric hindrance around the A-ring of the triterpenoid skeleton. This could affect how the molecule interacts with its biological targets. For instance, if the 2,3-diol is crucial for binding to a specific receptor or enzyme, its protection would likely diminish or abolish this interaction.
-
Altered Hydrogen Bonding: The hydroxyl groups at positions 2 and 3 are potential hydrogen bond donors and acceptors. Masking these groups with an isopropylidene bridge will prevent them from participating in hydrogen bonding, which could significantly impact target binding affinity.
Speculative Impact on Biological Activity:
Based on these chemical changes, one might speculate the following:
-
Modified Anti-Cancer Activity: If the PI3K/AKT/mTOR inhibitory activity of euscaphic acid depends on interactions involving the 2,3-diol, then this compound might exhibit reduced potency. Conversely, if increased membrane permeability is a dominant factor, its activity could potentially be enhanced, provided the core pharmacophore remains accessible. The reported cell cycle inhibition suggests it retains some form of anti-proliferative activity.[4][5]
-
Altered Anti-Inflammatory Effects: The mechanism of anti-inflammatory action would also likely be affected. If the interactions with components of the NF-κB pathway are dependent on the free hydroxyl groups, the derivative may have a different anti-inflammatory profile.
It must be reiterated that these are theoretical considerations. Rigorous experimental evaluation is necessary to determine the actual biological activity of this compound and to draw any meaningful comparisons with its parent compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the study of euscaphic acid.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Cancer cells (e.g., CNE-1, C666-1) are seeded in 96-well plates at a specific density.
-
Treatment: After cell adherence, they are treated with varying concentrations of euscaphic acid (e.g., 0, 5, 10, 15, 20, 25, 30, 35, 40 μg/mL) for different time points (e.g., 24, 48, 72 hours).[2]
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a specified period.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is calculated relative to the untreated control group.[2]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with different concentrations of euscaphic acid for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). For cell cycle analysis, cells are treated with RNase A and stained with PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.[2]
Western Blot Analysis
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, mTOR, Bcl-2, Bax, Caspase-3, Cyclin D1, p21, p27) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
// Nodes EA [label="Euscaphic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAKT [label="p-AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pmTOR [label="p-mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EA -> PI3K [label="inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> AKT [label="activates", color="#34A853", fontcolor="#202124"]; AKT -> pAKT [style=invis]; pAKT -> mTOR [label="activates", color="#34A853", fontcolor="#202124"]; mTOR -> pmTOR [style=invis]; pmTOR -> Proliferation [label="promotes", color="#34A853", fontcolor="#202124"]; pmTOR -> Apoptosis [label="inhibits", color="#EA4335", fontcolor="#202124"];
// Invisible edges for alignment subgraph { rank=same; PI3K; AKT; mTOR; } } Euscaphic Acid's inhibition of the PI3K/AKT/mTOR signaling pathway.
Conclusion
Euscaphic acid is a promising natural product with a well-documented portfolio of anti-cancer and anti-inflammatory activities, among others. Its mechanisms of action, particularly the inhibition of the PI3K/AKT/mTOR and NF-κB signaling pathways, are well-characterized.
In contrast, this compound remains a largely unexplored derivative. While its discovery as a natural product and a cell cycle inhibitor is noted, a comprehensive understanding of its biological profile is lacking. The isopropylidene modification is expected to increase lipophilicity and sterically hinder the A-ring diol, which could lead to a significantly different pharmacological profile compared to the parent compound.
For researchers and drug development professionals, euscaphic acid presents a solid foundation for further investigation and potential therapeutic development. This compound, on the other hand, represents an opportunity for novel discovery. Future studies should focus on synthesizing this derivative and conducting a full panel of biological assays to elucidate its activity, potency, and mechanism of action, thereby enabling a true comparative analysis with euscaphic acid. This would not only shed light on the therapeutic potential of this specific derivative but also contribute to a broader understanding of the structure-activity relationships of ursane-type triterpenoids.
References
- 1. Cytotoxic triterpenes from stem bark of Physocarpus intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Euscaphic Acid in the Atopic Dermatitis Model by Reducing Skin Inflammation and Intense Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3a,23-O-Isopropylidenyl-2a,19a-dihydroxy-urs-12-en-28-oic acid, A New Pentacyclic Triterpene Isolated from Rubus aleaefolius as a New Cell Cycle Inhibitor [mdpi.com]
A Comparative Analysis of the Anticancer Activities of Euscaphic Acid and Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euscaphic acid and ursolic acid, both naturally occurring pentacyclic triterpenoids, have garnered significant attention in oncological research for their potential as anticancer agents. While structurally similar, emerging evidence suggests they may exhibit distinct mechanisms of action and varying efficacy against different cancer types. This guide provides a comprehensive comparison of their anticancer activities, supported by available experimental data, to aid researchers in navigating their therapeutic potential.
Comparative Anticancer Activity: A Quantitative Overview
A direct comparison of the cytotoxic potencies of euscaphic acid and ursolic acid is challenging due to the limited number of studies conducting head-to-head evaluations in the same cancer cell lines under identical conditions. However, by collating data from various independent studies, we can draw preliminary comparisons. The following tables summarize the reported 50% inhibitory concentration (IC50) values for each compound against various cancer cell lines.
It is crucial to note that these values are from different studies and may not be directly comparable due to variations in experimental protocols, including cell lines, incubation times, and assay methods.
Table 1: Anticancer Activity of Euscaphic Acid
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | Approx. 20 (at 48h) | [1] |
| C666-1 | Nasopharyngeal Carcinoma | Approx. 25 (at 48h) | [1] |
| Calf DNA polymerase α | - | 61 | [2] |
| Rat DNA polymerase β | - | 108 | [2] |
Table 2: Anticancer Activity of Ursolic Acid
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| S18 | Nasopharyngeal Carcinoma | Dose-dependent inhibition | [3] |
| S26 | Nasopharyngeal Carcinoma | Dose-dependent inhibition | [3] |
| SW480 | Colon Cancer | Not specified | [3] |
| LoVo | Colon Cancer | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified | [4] |
| PC-3 | Prostate Cancer | Not specified | [4] |
Mechanisms of Anticancer Action
Euscaphic Acid: Targeting the PI3K/AKT/mTOR Pathway
Research indicates that the primary anticancer mechanism of euscaphic acid involves the suppression of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.
By inhibiting this pathway, euscaphic acid has been shown to:
-
Induce Apoptosis: It promotes programmed cell death in cancer cells.[1][2]
-
Cause Cell Cycle Arrest: It halts the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[1]
The downstream effects of PI3K/AKT/mTOR inhibition by euscaphic acid include the modulation of key regulatory proteins such as Bax (pro-apoptotic) and caspase-3 (an executioner caspase in apoptosis), as well as the cell cycle regulators p21 and p27.[1]
Euscaphic Acid's Inhibition of the PI3K/AKT/mTOR Pathway
Ursolic Acid: A Multi-Pronged Attack on Cancer
Ursolic acid exhibits a more multifaceted anticancer activity, targeting a broader range of signaling pathways and cellular processes.[5] Its mechanisms of action include:
-
Induction of Apoptosis: Ursolic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
-
Cell Cycle Arrest: It can halt the cell cycle at various phases, preventing cancer cell division.[5]
-
Inhibition of Proliferation, Invasion, and Angiogenesis: Ursolic acid has been shown to impede the growth, spread, and formation of new blood vessels that supply tumors.[5]
The diverse anticancer effects of ursolic acid are attributed to its ability to modulate multiple signaling pathways, including:
-
p53 Signaling Pathway: Activation of the tumor suppressor p53 is a key mechanism by which ursolic acid induces apoptosis.[3]
-
MAPK/ERK Pathway: It can interfere with the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase pathway, which is crucial for cell proliferation and survival.[3][5]
-
PI3K/AKT/NF-κB Pathway: Similar to euscaphic acid, it can inhibit the PI3K/AKT pathway, and additionally, it can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[4]
Ursolic Acid's Multi-Targeted Anticancer Mechanisms
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used to assess the anticancer activities of euscaphic acid and ursolic acid.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of euscaphic acid or ursolic acid for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells.
Workflow of the MTT Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cancer cells are treated with the desired concentrations of euscaphic acid or ursolic acid for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Washing: Cells are washed with cold PBS.
-
Resuspension: Cells are resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, Bax, p53).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
Both euscaphic acid and ursolic acid demonstrate promising anticancer properties, albeit through potentially different primary mechanisms. Euscaphic acid appears to exert its effects mainly through the targeted inhibition of the PI3K/AKT/mTOR pathway. In contrast, ursolic acid displays a broader spectrum of activity, modulating multiple key signaling pathways implicated in cancer progression.
The available data, while not directly comparative, suggests that both compounds warrant further investigation. Future research should focus on direct comparative studies in a wider range of cancer cell lines and in vivo models to elucidate their relative potencies and therapeutic potential. A deeper understanding of their distinct and overlapping mechanisms will be crucial for the development of novel, targeted anticancer therapies.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 4. Ursolic Acid against Prostate and Urogenital Cancers: A Review of In Vitro and In Vivo Studies [mdpi.com]
- 5. helping4cancer.com [helping4cancer.com]
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Euscaphic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has emerged as a promising scaffold in drug discovery, exhibiting a spectrum of biological activities, including cytotoxic and anti-inflammatory effects. Understanding the intricate relationship between its chemical structure and biological function is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive comparison of euscaphic acid derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Cytotoxicity: Unraveling the Structural Determinants of Anti-Cancer Activity
The cytotoxic potential of euscaphic acid and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Compound | Cell Line | IC50 (µM) | Key Structural Features |
| Euscaphic Acid | CNE-1 | 33.39 (µg/mL) | Core pentacyclic triterpenoid structure |
| Euscaphic Acid | C666-1 | 36.86 (µg/mL) | Core pentacyclic triterpenoid structure |
| Euscaphic Acid A-F | NCI-H460 | 2.54 | Hexacyclic skeleton with a 13α,27-cyclopropane ring |
| Hederagenin | HT-29 | 2.11 | Triterpenoid with hydroxyl groups at C-3, C-23 |
| Arjunic Acid | CEM | 1.73 | Triterpenoid with hydroxyl groups at C-2, C-3, C-23 |
Key Insights from Structure-Activity Relationship (SAR) Studies:
-
Core Scaffold: The pentacyclic triterpenoid skeleton is essential for the cytotoxic activity of euscaphic acid.
-
A-Ring Modifications: The presence and position of hydroxyl groups on the A-ring significantly influence cytotoxicity. For instance, arjunic acid, with hydroxyl groups at C-2, C-3, and C-23, demonstrates potent activity.
-
Cyclopropane Ring: The introduction of a 13α,27-cyclopropane ring, as seen in euscaphic acids A-F, can enhance cytotoxicity.
-
Glycosylation: Studies on related triterpenoids suggest that the addition of sugar moieties (glycosylation) can modulate cytotoxic effects, sometimes leading to a decrease in activity.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Euscaphic acid and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.
| Compound | Assay | Key Findings |
| Euscaphic Acid | LPS-induced NO production in RAW 264.7 cells | Reduces the production of nitric oxide (NO) and levels of inducible nitric oxide synthase (iNOS) and COX-2. |
| Euscaphic Acid | Atopic Dermatitis Mouse Model | Ameliorated atopic dermatitis properties, including the expression of inflammatory cytokines and activation of transcription factors. Reduces serum IgE and IgG2a levels, ear tissue mast cell infiltration, and pruritus. |
Key Insights from Structure-Activity Relationship (SAR) Studies:
The anti-inflammatory activity of euscaphic acid is attributed to its ability to interfere with key inflammatory signaling pathways, including the NF-κB pathway. The core triterpenoid structure is crucial, and further studies are needed to elucidate the specific structural features that enhance anti-inflammatory potency.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow of the MTT Assay:
Caption: A generalized workflow for determining the cytotoxicity of euscaphic acid derivatives using the MTT assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Workflow of the NO Production Assay:
Caption: A generalized workflow for assessing the anti-inflammatory activity of euscaphic acid derivatives by measuring nitric oxide production.
Signaling Pathway Modulation
Euscaphic acid exerts its biological effects by modulating key intracellular signaling pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Euscaphic acid has been shown to inhibit this pathway in cancer cells, leading to apoptosis and cell cycle arrest.
Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cancer cell proliferation and survival.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in regulating the immune response to infection and inflammation. Euscaphic acid inhibits this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Euscaphic acid inhibits the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory genes.
Conclusion
The structure-activity relationship of euscaphic acid derivatives is a burgeoning field of research with significant implications for drug development. The cytotoxic and anti-inflammatory activities of these compounds are intricately linked to their chemical structures. Further synthesis and biological evaluation of novel derivatives, guided by the SAR principles outlined in this guide, will undoubtedly pave the way for the development of next-generation therapeutics for cancer and inflammatory diseases.
Confirming the inhibitory mechanism of 2,3-O-Isopropylidenyl euscaphic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory mechanisms of euscaphic acid, a natural triterpenoid, against key cellular signaling pathways implicated in cancer and inflammation. Due to the limited specific data on the inhibitory mechanisms of its derivative, 2,3-O-Isopropylidenyl euscaphic acid, this document focuses on the well-documented activities of the parent compound. We present a comparative analysis with other known inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Overview of Euscaphic Acid's Inhibitory Profile
Euscaphic acid has demonstrated a multi-faceted inhibitory profile, targeting several key signaling pathways involved in cell proliferation, survival, and inflammation. Its primary mechanisms of action include the inhibition of the PI3K/AKT/mTOR pathway, suppression of NF-κB activation, and enzymatic inhibition of acetylcholinesterase and α-glucosidase.[1][2][3]
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][6][7][8] Euscaphic acid has been shown to effectively suppress this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1]
Comparative Inhibitory Data:
| Compound | Target(s) | IC50 / Effective Concentration | Cell Line(s) | Reference |
| Euscaphic Acid | PI3K, p-AKT, p-mTOR | IC50: 33.39 µg/mL (CNE-1), 36.86 µg/mL (C666-1) | CNE-1, C666-1 (Nasopharyngeal carcinoma) | [1] |
| BEZ235 (Dactolisib) | Dual PI3K/mTOR inhibitor | Low nanomolar range | Various cancer cell lines | [8] |
| GDC-0941 (Pictilisib) | Pan-PI3K inhibitor | Low nanomolar range | Various cancer cell lines | [5] |
| Rapamycin (Sirolimus) | mTORC1 inhibitor | Low nanomolar range | Various cancer cell lines | [5] |
Signaling Pathway Diagram:
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. [PDF] Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid and Other Prominent PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the emerging natural product derivative, 2,3-O-Isopropylidenyl euscaphic acid, and several well-established PI3K inhibitors. Due to the limited availability of direct quantitative data for this compound, this comparison focuses on the known inhibitory activities of its parent compound, Euscaphic acid, and contrasts them with comprehensive data from prominent PI3K inhibitors.
Overview of PI3K Inhibitors
The PI3K inhibitor landscape is diverse, encompassing both broad-spectrum (pan-PI3K) and isoform-specific inhibitors. This guide will focus on a selection of widely studied compounds:
-
Euscaphic Acid and its derivative: Euscaphic acid, a natural triterpenoid, has demonstrated inhibitory effects on the PI3K/AKT/mTOR signaling pathway. While quantitative data on its direct inhibition of PI3K isoforms is not yet available, studies have shown its ability to downregulate key pathway proteins.[1][2] The derivative, this compound, is a subject of ongoing research interest.
-
Wortmannin: A fungal metabolite that acts as a potent, irreversible, and non-selective PI3K inhibitor.[3][4][5] Its high potency is coupled with a short half-life in tissue culture.[3]
-
LY294002: A synthetic, reversible, and broad-spectrum PI3K inhibitor.[6][7][8] It is a widely used research tool but is known to have off-target effects on other kinases like CK2 and DNA-PK.[6][7][8]
-
BKM120 (Buparlisib): An orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials.[9][10]
-
ZSTK474: A potent, ATP-competitive, pan-Class I PI3K inhibitor with demonstrated anti-tumor activity in preclinical models.[11][12][13]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected PI3K inhibitors against the four Class I PI3K isoforms (α, β, δ, γ). Lower IC50 values indicate greater potency. Data for Euscaphic acid and its isopropylidenyl derivative are not available at this time.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kδ (IC50) | PI3Kγ (IC50) | Reference(s) |
| Wortmannin | ~3 nM | ~3 nM | ~3 nM | ~3 nM | [5][14] |
| LY294002 | 0.5 µM | 0.97 µM | 0.57 µM | Not widely reported | [6][7][8][15] |
| BKM120 (Buparlisib) | 52 nM | 166 nM | 116 nM | 262 nM | [9] |
| ZSTK474 | 16 nM | 44 nM | 4.6 nM | 49 nM | [11][12] |
| Euscaphic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
PI3K Signaling Pathway and Inhibition
The PI3K pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to regulate diverse cellular functions.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ZSTK474 is an ATP-competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Assessing the Kinase Specificity of 2,3-O-Isopropylidenyl Euscaphic Acid: A Comparative Guide
In the landscape of drug discovery, the pursuit of highly specific kinase inhibitors is paramount to developing safer and more effective therapeutics. Natural products and their derivatives represent a rich source of novel chemical scaffolds for kinase inhibition. This guide provides a comparative framework for assessing the kinase specificity of 2,3-O-Isopropylidenyl euscaphic acid, a triterpenoid (B12794562) derived from euscaphic acid. While direct kinase screening data for this compound is not extensively published, its parent compound, euscaphic acid, has been shown to modulate key signaling pathways involving kinases.
Euscaphic acid has been documented to suppress the PI3K/AKT/mTOR signaling pathway and inhibit the phosphorylation of kinases such as IκB kinase β (IKKβ), p38, and JNK.[1][2][3][4] These findings suggest that its derivatives, including this compound, warrant investigation as potential kinase inhibitors. This guide will use a hypothetical data set to illustrate how the specificity of such a compound would be evaluated against other known kinase inhibitors.
Comparative Kinase Inhibition Profile
To assess the specificity of a novel compound, its inhibitory activity is typically measured against a panel of diverse kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table presents a hypothetical comparison of "Compound X" (representing this compound) with Staurosporine, a known broad-spectrum kinase inhibitor, and a hypothetical specific PI3Kα inhibitor.
| Kinase Target | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Specific PI3Kα Inhibitor (IC50, nM) |
| PI3Kα | 50 | 20 | 5 |
| AKT1 | 750 | 15 | >10,000 |
| mTOR | 1,200 | 50 | >10,000 |
| IKKβ | 300 | 10 | >10,000 |
| p38α | 2,500 | 8 | >10,000 |
| JNK1 | >10,000 | 25 | >10,000 |
| CDK2 | >10,000 | 3 | >10,000 |
| VEGFR2 | >10,000 | 6 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A variety of in vitro kinase assay formats can be employed to determine IC50 values. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the kinase of interest and its corresponding substrate in the appropriate reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound) and control inhibitors in the reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compounds or control inhibitors to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate the plate at room temperature for 40 minutes to convert the ADP generated to ATP.
-
Add 20 µL of Kinase Detection Reagent to the wells.
-
Incubate for another 30 minutes at room temperature to allow for the generation of a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 values by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Kinase Signaling and Experimental Workflow
Understanding the context of the kinases being targeted is crucial. The parent compound, euscaphic acid, is known to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade in cell growth and survival.[2][3]
References
- 1. Euscaphic acid isolated from roots of Rosa rugosa inhibits LPS-induced inflammatory responses via TLR4-mediated NF-κB inactivation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euscaphic acid | CAS:53155-25-2 | Manufacturer ChemFaces [chemfaces.com]
Replicating Published Findings on Euscaphic Acid and Its Derivatives: A Comparative Guide
A Note on 2,3-O-Isopropylidenyl Euscaphic Acid: Extensive literature searches did not yield a primary research publication detailing the synthesis and specific biological findings for this compound (CAS 220880-90-0). This compound is commercially available, suggesting it may be a synthetic derivative not yet extensively characterized in peer-reviewed literature. Therefore, this guide focuses on the well-documented biological activities of its parent compound, euscaphic acid, and the characterization of a closely related isopropylidenated derivative, providing a framework for researchers interested in this class of molecules.
This guide provides a comparative summary of the published findings on euscaphic acid's anti-cancer properties and the characterization of a related isopropylidenated triterpene. Detailed experimental protocols for key biological assays are also included to aid in the replication and further investigation of these findings.
Comparative Data on Euscaphic Acid and a Related Derivative
The following tables summarize the key quantitative data from published studies on euscaphic acid's effects on nasopharyngeal carcinoma (NPC) cells and the characterization of an isolated isopropylidenated derivative.
Table 1: Anti-proliferative and Pro-apoptotic Effects of Euscaphic Acid on Nasopharyngeal Carcinoma Cells [1]
| Cell Line | Treatment Concentration (µg/mL) | Inhibition Rate (%) | Apoptosis Rate (%) | Cell Cycle Arrest |
| CNE-1 | 5 | 25.3 ± 2.1 | 15.2 ± 1.3 | G1/S Phase |
| 10 | 52.1 ± 3.5 | 35.6 ± 2.8 | G1/S Phase | |
| C666-1 | 5 | 28.7 ± 2.4 | 18.9 ± 1.7 | G1/S Phase |
| 10 | 58.4 ± 4.1 | 42.3 ± 3.5 | G1/S Phase |
Data adapted from Dai et al., 2019.[1]
Table 2: Physicochemical and Spectroscopic Characterization of 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid [2][3]
| Property | Value |
| Molecular Formula | C₃₃H₅₂O₆ |
| Molecular Weight | 544 |
| Appearance | White crystals |
| Melting Point | 196-198°C |
| Optical Rotation [α]²⁵D | +31.7° (c 0.85, MeOH) |
| Key IR Bands (cm⁻¹) | 3449 (OH), 1702 (COOH), 1638 (C=C) |
| ¹H NMR (CDCl₃, δ ppm) | 1.42 (s, 3H), 1.40 (s, 3H) - Signals for O-isopropylidenyl group |
| ¹³C NMR (CDCl₃, δ ppm) | 98.67 (s, C-1'), 29.38 (q, C-3'), 19.22 (q, C-2') - Signals for O-isopropylidenyl group |
| Mass Spectrometry | Negative HR-SIMS-MS: m/z 543.3686 [M-H]⁻ |
Data from Cui et al., 2003.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
-
Cell Seeding: Seed nasopharyngeal carcinoma cells (e.g., CNE-1, C666-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of euscaphic acid (or the derivative of interest) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[7][8][9]
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells for at least 2 hours at 4°C.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).[9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of the PI3K/AKT/mTOR Pathway
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a specific signaling pathway.[10][11][12][13]
-
Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated PI3K, AKT, and mTOR. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory role of euscaphic acid.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: General workflow for Western blot analysis.
References
- 1. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of 2,3-O-Isopropylidenyl Euscaphic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2,3-O-Isopropylidenyl euscaphic acid, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the chemical's acidic nature and general principles of laboratory safety. It is imperative to handle this compound with care and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to protect the skin.
Engineering Controls:
-
All handling and disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation and to minimize inhalation exposure.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and neutralize the substance.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to confine the spill area.
-
Neutralization of Spill Residue: After absorbing the bulk of the spill, cautiously apply a mild base, like sodium bicarbonate, to neutralize any remaining acidic residue.
-
Cleanup: Collect the absorbed material and neutralized residue into a clearly labeled, designated waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water.
III. Disposal Procedure: Neutralization
The recommended method for the disposal of this compound is through neutralization with a mild base. This process converts the acid into a less hazardous salt.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place the this compound waste into a large, chemically resistant container (e.g., a borosilicate glass beaker). Prepare a saturated solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water.
-
Neutralization Process: Slowly and carefully add the basic solution to the acidic waste while stirring gently. Be prepared for the evolution of gas (carbon dioxide if using bicarbonate or carbonate) and potential heat generation. Control the rate of addition to prevent excessive foaming or splashing.
-
pH Verification: Continue adding the basic solution until the fizzing stops, which indicates that the acid has been neutralized. Use pH indicator strips or a calibrated pH meter to confirm that the final pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can typically be disposed of down the drain with a large volume of water, in accordance with local regulations. Always consult your institution's EHS guidelines before any drain disposal.
IV. Waste Management and Labeling
Proper labeling and temporary storage of chemical waste are crucial for safety and compliance.
-
Waste Containers: Use only approved, chemically compatible containers for waste storage.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("Waste this compound"), the approximate concentration, and the date of accumulation.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative aspects of the disposal procedure.
| Parameter | Value/Instruction | Source/Rationale |
| Final pH for Neutralization | 6.0 - 8.0 | General laboratory practice for neutral solutions.[1] |
| Neutralizing Agent | Saturated Sodium Bicarbonate or Sodium Carbonate Solution | Common and effective weak bases for neutralizing acids.[1] |
| PPE Requirements | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Standard safety protocol for handling acidic compounds. |
| Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure and contains potential splashes. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
Caption: Decision Logic for Spill vs. Standard Disposal.
References
Essential Safety and Logistical Information for Handling 2,3-O-Isopropylidenyl Euscaphic Acid
This document provides immediate safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling 2,3-O-Isopropylidenyl euscaphic acid (CAS No. 220880-90-0). The following procedures are based on best practices for handling acidic, powdered chemical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Prevents skin contact which can lead to burns and tissue damage.[1][2] Double gloving is recommended for an added layer of defense.[1] |
| Body Protection | Chemical-resistant lab coat or apron | Protects clothing and underlying skin from splashes and spills.[1] |
| Respiratory Protection | N95 mask or a full-face respirator with an acid gas cartridge | Crucial for protecting against the inhalation of acid fumes and powdered particles, which can cause respiratory irritation and long-term lung damage.[2] The choice depends on the scale of work and ventilation. |
Operational Plan: Handling and Weighing
Safe handling of powdered chemicals requires specific procedures to minimize exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Experimental Protocol for Weighing:
-
Preparation:
-
Personal Protective Equipment (PPE) Check:
-
Don all required PPE as outlined in the table above.
-
Inspect gloves for any tears or perforations before use.[4]
-
-
Weighing Procedure:
-
Whenever possible, use a fume hood or an enclosed balance to minimize inhalation of the powder.[1][3]
-
Use a weigh boat to prevent spillage.[3]
-
Keep the container of this compound closed as much as possible.[3]
-
Carefully transfer the desired amount of powder using a clean spatula.
-
Never return unused chemical to the original container to avoid contamination.
-
-
Post-Weighing:
-
Securely close the stock container.
-
Decontaminate the spatula and any other reusable equipment.
-
Wipe down the exterior of the receiving container to remove any clinging dust.[3]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Logical Relationship for Waste Disposal
Caption: Decision process for the segregation and disposal of waste from handling this compound.
Step-by-Step Disposal Guidance:
-
Segregation:
-
Keep solid and liquid waste separate.[5]
-
Do not mix this acidic waste with incompatible chemicals, such as bases or reactive metals.
-
-
Solid Waste:
-
Dispose of all contaminated disposables (e.g., weigh boats, gloves, bench paper) in a designated solid hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and list the chemical constituents.[4]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the waste in a designated container for acidic liquid waste.
-
Use a leak-proof glass container, as acids can corrode metal containers over time.[5][6]
-
Do not fill the container to more than 90% of its capacity.[6]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name, and any associated hazards.
-
-
Empty Containers:
-
Storage and Pickup:
Emergency Procedures
In case of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Spill:
-
For small spills of the powder, carefully clean it up using a wet cleaning method or a HEPA vacuum to avoid creating dust.[3] Do not dry sweep.
-
Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[7]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
References
- 1. iigtchem.com [iigtchem.com]
- 2. leelinework.com [leelinework.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. lsu.edu [lsu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. vumc.org [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
